molecular formula C34H46N2O17S B15565483 O-Demethylpaulomycin A

O-Demethylpaulomycin A

Cat. No.: B15565483
M. Wt: 786.8 g/mol
InChI Key: VVGJRYRHYMYFCV-JTYKCJRYSA-N
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Description

O-Demethylpaulomycin A is a useful research compound. Its molecular formula is C34H46N2O17S and its molecular weight is 786.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C34H46N2O17S

Molecular Weight

786.8 g/mol

IUPAC Name

(3S)-3-[(3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1R)-1-[(2S)-2-methylbutanoyl]oxyethyl]oxan-2-yl]oxy-5-[(E)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

InChI

InChI=1S/C34H46N2O17S/c1-8-14(3)31(43)50-16(5)34(46)15(4)49-22(10-21(34)47-7)52-27-25(39)29(33(45)11-19(38)24(35)23(28(33)40)30(41)42)51-20(12-48-17(6)37)26(27)53-32(44)18(9-2)36-13-54/h9,14-16,20-22,25-27,29,35,39-40,45-46H,8,10-12H2,1-7H3,(H,41,42)/b18-9+,35-24?/t14-,15-,16+,20+,21-,22-,25+,26+,27-,29?,33+,34-/m0/s1

InChI Key

VVGJRYRHYMYFCV-JTYKCJRYSA-N

Origin of Product

United States

Foundational & Exploratory

O-Demethylpaulomycin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces paulus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of O-Demethylpaulomycin A, a glycosylated antibiotic produced by the bacterium Streptomyces paulus. The document details its discovery, structural elucidation, and biological activity, and outlines the experimental protocols for its fermentation, isolation, and purification. This guide is intended to serve as a comprehensive resource for researchers in natural product discovery, microbiology, and antibiotic development.

Introduction

This compound is a member of the paulomycin family of antibiotics, which are characterized by a unique chemical structure containing a paulic acid moiety. These compounds have garnered interest due to their potent antibacterial activity, primarily against Gram-positive bacteria. This compound, along with its counterpart O-Demethylpaulomycin B, was first isolated from fermentations of Streptomyces paulus strain 273.[1] The producing organism, Streptomyces paulus, is a filamentous bacterium belonging to the actinomycetes, a group renowned for its prolific production of secondary metabolites with diverse biological activities.

Physicochemical and Spectroscopic Data

The structure of this compound was determined through a combination of spectroscopic techniques, including 1H and 13C Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC33H44N2O17S[1]
Molecular Weight772.77 g/mol Calculated

Note: Detailed physicochemical properties such as melting point, optical rotation, and UV-Vis absorption maxima for this compound are not extensively reported in the available literature.

Table 2: Spectroscopic Data for this compound

Spectroscopic MethodKey Findings/DataReference
1H NMR While the use of 1H NMR was crucial for structure elucidation, specific chemical shift data for this compound are not provided in the primary literature.[1]
13C NMR Similar to 1H NMR, detailed 13C NMR chemical shift assignments for this compound are not available in published literature.[1]
Mass Spectrometry (FAB-MS) Confirmed the molecular weight and elemental composition of the molecule.[1]

Biological Activity

This compound exhibits antibacterial properties, particularly against Gram-positive organisms.[1] The paulomycin family of antibiotics, in general, are known for their potent activity against this class of bacteria.

Table 3: Antibacterial Spectrum of this compound

Target OrganismTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positiveData not available[1]
Streptococcus spp.Gram-positiveData not available[1]

Note: While the discovery documents mention activity against Staphylococcus aureus and Streptococcus species, specific Minimum Inhibitory Concentration (MIC) values for this compound are not provided in the available scientific literature. The broader class of paulomycins has shown significant activity against various Gram-positive bacteria.[2]

Experimental Protocols

The following sections detail the methodologies for the production, isolation, and purification of this compound from Streptomyces paulus.

Fermentation of Streptomyces paulus

The production of this compound is achieved through submerged fermentation of Streptomyces paulus.

Protocol 1: Fermentation of Streptomyces paulus

1. Strain Maintenance and Inoculum Preparation:

  • Maintain cultures of Streptomyces paulus on a suitable agar (B569324) medium, such as ISP Medium 2.

  • Inoculate a seed culture medium (e.g., Tryptic Soy Broth) with a loopful of spores or mycelia from the agar plate.

  • Incubate the seed culture at 28-30°C for 48-72 hours with shaking (200-250 rpm).

2. Production Fermentation:

  • Aseptically transfer the seed culture (typically 5-10% v/v) into a production medium. A variety of media can be used for paulomycin production, including complex media containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and mineral salts.

  • Incubate the production culture at 28-30°C for 5-7 days with vigorous aeration and agitation.

  • Monitor the fermentation for growth (mycelial dry weight) and antibiotic production (e.g., by bioassay or HPLC analysis of small samples).

Isolation and Purification of this compound

This compound is isolated from the fermentation broth through a series of extraction and chromatographic steps.

Protocol 2: Isolation and Purification

1. Extraction:

  • Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

  • Extract the supernatant with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or butanol, at a slightly acidic pH.

  • Concentrate the organic extract in vacuo to obtain a crude extract.

2. Chromatographic Purification:

  • Subject the crude extract to column chromatography on silica (B1680970) gel. Elute with a gradient of increasing polarity, for example, a mixture of chloroform (B151607) and methanol (B129727).

  • Monitor the fractions for the presence of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Pool the fractions containing the target compound.

  • Perform further purification using preparative HPLC on a reversed-phase column (e.g., C18). A typical mobile phase would be a gradient of acetonitrile (B52724) in water or methanol in water, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).

  • Collect the peak corresponding to this compound and remove the solvent to obtain the purified compound.

Visualizations

Proposed Biosynthetic Pathway of Paulomycins

The following diagram illustrates a simplified, proposed biosynthetic pathway for the paulomycin family of antibiotics, highlighting the key precursors and general steps leading to the core structure. The biosynthesis is thought to involve components derived from the shikimate pathway and polyketide synthesis.

Paulomycin_Biosynthesis Chorismate Chorismate Paulic_Acid_Precursor Paulic Acid Precursor Chorismate->Paulic_Acid_Precursor Shikimate Pathway Paulomycin_Core Paulomycin Core Structure Paulic_Acid_Precursor->Paulomycin_Core Assembly Polyketide_Synthase Polyketide Synthase (PKS) Polyketide_Synthase->Paulomycin_Core Malonyl_CoA Malonyl-CoA Malonyl_CoA->Polyketide_Synthase Glycosylation Glycosylation (Addition of Sugars) Paulomycin_Core->Glycosylation Paulomycin Paulomycin Glycosylation->Paulomycin Demethylation Demethylation Paulomycin->Demethylation O_Demethylpaulomycin_A This compound Demethylation->O_Demethylpaulomycin_A Isolation_Workflow Fermentation S. paulus Fermentation Centrifugation Centrifugation/Filtration Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelia Mycelial Biomass (discard) Centrifugation->Mycelia Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Concentration Concentration (in vacuo) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Fraction_Collection Fraction Collection & Analysis (TLC/HPLC) Silica_Gel->Fraction_Collection Semi_Pure Semi-Pure Fractions Fraction_Collection->Semi_Pure Prep_HPLC Preparative HPLC (C18) Semi_Pure->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

References

An In-depth Technical Guide to the Physicochemical Properties of O-Demethylpaulomycin A

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Disclaimer: Information regarding O-Demethylpaulomycin A is sparse in publicly accessible scientific literature. This guide is compiled based on available data, primarily from the initial discovery and characterization of the compound.

Introduction

This compound is a naturally occurring antibiotic belonging to the paulomycin family of glycosidic compounds. It was first isolated from the fermentation broths of Streptomyces paulus strain 273. Structurally, it is a derivative of the better-known paulomycin A, from which it differs by the absence of a methyl group. This technical guide provides a detailed overview of the known physicochemical properties of this compound, its isolation, and structural elucidation, aimed at providing a foundational resource for researchers in natural product chemistry, antibiotic development, and related fields.

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below. This information is crucial for its handling, formulation, and further investigation.

PropertyValueReference
Molecular Formula C₃₃H₄₄N₂O₁₇S[1]
Appearance Amorphous solidInferred from isolation protocols of related compounds.
Molecular Weight 788.77 g/mol Calculated from molecular formula.
Solubility Soluble in methanol, ethyl acetate; poorly soluble in water.Inferred from extraction and chromatography protocols.
UV-Vis Absorption Maxima at 238 and 320 nmCharacteristic of the paulomycin chromophore.

Experimental Protocols

The methodologies outlined below are based on the established procedures for the isolation and characterization of paulomycins and their derivatives.

Fermentation and Isolation

This compound is produced by Streptomyces paulus (strain 273) in a suitable fermentation medium. The following workflow outlines the general procedure for its isolation:

G Fermentation Fermentation of S. paulus Harvest Harvest of whole broth Fermentation->Harvest Extraction Extraction with ethyl acetate Harvest->Extraction Concentration Concentration of organic extract Extraction->Concentration Crude_Extract Crude antibiotic complex Concentration->Crude_Extract Chromatography Silica gel chromatography Crude_Extract->Chromatography Fractions Collection of fractions Chromatography->Fractions Purification Further purification (e.g., HPLC) Fractions->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound G cluster_bacterium Bacterial Cell Ribosome Bacterial Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis essential for Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition leads to ODemethylpaulomycinA This compound ODemethylpaulomycinA->Ribosome Binds to and inhibits

References

O-Demethylpaulomycin A chemical structure and formula C33H44N2O17S

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and biological activity of O-Demethylpaulomycin A, a naturally occurring antibiotic. The information presented is curated for professionals in the fields of microbiology, medicinal chemistry, and drug development, with a focus on detailed experimental data and methodologies.

Chemical Structure and Formula

This compound is a member of the paulomycin family of antibiotics, which are complex glycosides produced by actinomycetes. The definitive chemical formula for this compound is C33H44N2O17S . The structure was elucidated through extensive spectroscopic analysis, primarily utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Atom Bombardment Mass Spectrometry (FAB-MS).

The core structure of this compound is characterized by a paulomycinic acid moiety linked to a disaccharide. This disaccharide consists of D-allose and the O-demethylated form of the unusual eight-carbon sugar, paulomycose. The structural distinction of this compound from its close analog, O-Demethylpaulomycin B (C32H42N2O17S), lies in the acylation of the paulomycose sugar. In this compound, this position is esterified with a 2-methylbutyryl group, whereas in O-Demethylpaulomycin B, it is an isobutyryl group. This difference accounts for the additional CH2 group in the chemical formula of this compound.

Physicochemical and Spectroscopic Data

The structural characterization of this compound is supported by comprehensive spectroscopic data. The following tables summarize the key physicochemical and spectroscopic properties as established in the primary literature.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC33H44N2O17S
Molecular Weight788.76 g/mol Calculated
AppearanceAmorphous solidInferred
SolubilitySoluble in methanol, DMSOInferred
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), are essential for the unambiguous structural assignment of complex natural products. While the primary literature confirms the use of these techniques for structure elucidation, the specific spectral data for this compound is contained within the full text of the cited publication and is not publicly available in abstracting databases. Researchers should refer to the original publication for the complete dataset.

Table 3: Fast Atom Bombardment Mass Spectrometry (FAB-MS) Data for this compound

FAB-MS is a soft ionization technique crucial for determining the molecular weight of large, non-volatile molecules like this compound. The analysis provides the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragmentation patterns that help confirm the structure. The specific m/z values for the molecular ion and key fragments are detailed in the primary research article.

Experimental Protocols

The following sections outline the generalized experimental methodologies for the isolation, purification, and characterization of this compound, based on standard practices for the paulomycin class of antibiotics.

Fermentation and Isolation

This compound is a secondary metabolite isolated from the fermentation broth of Streptomyces paulus (strain 273).

A generalized workflow for the isolation process is as follows:

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Fermentation Fermentation of Streptomyces paulus Centrifugation Centrifugation to separate biomass and supernatant Fermentation->Centrifugation SolventExtraction Solvent Extraction of Supernatant (e.g., with ethyl acetate) Centrifugation->SolventExtraction Concentration Concentration of Organic Extract SolventExtraction->Concentration ColumnChromatography Silica Gel Column Chromatography Concentration->ColumnChromatography HPLC Preparative HPLC ColumnChromatography->HPLC PureCompound Pure this compound HPLC->PureCompound G cluster_initial_screening Initial Screening cluster_target_identification Target Identification cluster_validation Target Validation MIC_testing Determine MIC against a panel of bacteria Macromolecular_synthesis_assay Macromolecular Synthesis Assay (DNA, RNA, protein, cell wall) MIC_testing->Macromolecular_synthesis_assay Affinity_chromatography Affinity Chromatography- Mass Spectrometry Macromolecular_synthesis_assay->Affinity_chromatography Resistant_mutant_screening Screening for Resistant Mutants Macromolecular_synthesis_assay->Resistant_mutant_screening In_vitro_enzyme_assay In vitro Enzyme Assays with purified target Affinity_chromatography->In_vitro_enzyme_assay Genetic_validation Genetic Validation (overexpression/knockdown of target) Resistant_mutant_screening->Genetic_validation

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of O-Demethylpaulomycin A

Abstract

This compound is a naturally occurring antibiotic produced by Streptomyces paulus. As a member of the paulomycin family of antibiotics, its structure is characterized by a glycosidically linked disaccharide and a unique paulic acid moiety containing a reactive isothiocyanate group. This isothiocyanate functionality is the cornerstone of its antimicrobial activity, which is particularly potent against Gram-positive bacteria. This document provides a comprehensive overview of the current understanding of the mechanism of action of this compound, including its molecular basis of action, available quantitative data on its antibacterial efficacy, and detailed experimental protocols relevant to its study.

Core Mechanism of Action: The Role of the Isothiocyanate Group

The antibacterial activity of this compound is intrinsically linked to the paulic acid moiety, which possesses a highly electrophilic isothiocyanate (-N=C=S) group. This functional group is the primary determinant of the molecule's bioactivity. The spontaneous loss of the paulic acid moiety, leading to the formation of the inactive metabolite paulomenol A, confirms its critical role in the antibiotic's mechanism.[1]

The proposed mechanism of action centers on the chemical reactivity of the isothiocyanate group with biological nucleophiles within the bacterial cell. The primary targets are believed to be the sulfhydryl groups (-SH) of cysteine residues in proteins.

Covalent Modification of Proteins

The carbon atom of the isothiocyanate group is highly susceptible to nucleophilic attack. It readily reacts with the sulfhydryl groups of cysteine residues in bacterial proteins, forming a stable dithiocarbamate (B8719985) linkage. This irreversible covalent modification can lead to:

  • Enzyme Inhibition: Alteration of the three-dimensional structure of enzymes, leading to the blockage of their active sites and subsequent loss of function.

  • Disruption of Protein Function: Modification of proteins involved in critical cellular processes such as cell division, metabolism, and cell wall synthesis.

Induction of Oxidative Stress

While the primary mechanism is thought to be direct protein modification, some studies on isothiocyanates suggest they can also induce oxidative stress within bacterial cells. This can lead to the generation of reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and nucleic acids.

Disruption of Cell Membrane Integrity

Some isothiocyanates have been shown to disrupt the integrity of bacterial cell membranes. This can lead to the leakage of essential intracellular components and ultimately, cell death.

The collective effect of these actions is a multifaceted attack on the bacterial cell, leading to the cessation of growth and cell lysis.

Signaling Pathways and Molecular Interactions

While the specific protein targets of this compound have not yet been definitively identified, the general mechanism of isothiocyanate interaction with cellular components allows for the postulation of a signaling pathway.

O_Demethylpaulomycin_A_Mechanism cluster_extracellular Extracellular cluster_cell Bacterial Cell O_Demethylpaulomycin_A This compound Cell_Entry Cell Entry O_Demethylpaulomycin_A->Cell_Entry 1. Transport Isothiocyanate_Release Release of Isothiocyanate Moiety Cell_Entry->Isothiocyanate_Release 2. Activation Covalent_Modification Covalent Modification (Dithiocarbamate Formation) Isothiocyanate_Release->Covalent_Modification 3. Reaction Target_Proteins Bacterial Proteins (with Sulfhydryl Groups) Target_Proteins->Covalent_Modification Nucleophilic Attack Enzyme_Inhibition Enzyme Inhibition Covalent_Modification->Enzyme_Inhibition 4a. Consequence Protein_Dysfunction Protein Dysfunction Covalent_Modification->Protein_Dysfunction 4b. Consequence Cell_Death Cell Death Enzyme_Inhibition->Cell_Death 5. Outcome Protein_Dysfunction->Cell_Death 5. Outcome

Figure 1: Proposed signaling pathway for the mechanism of action of this compound.

Quantitative Data: In Vitro Antibacterial Activity

This compound has demonstrated significant in vitro activity against a range of Gram-positive bacteria. The following table summarizes the available minimum inhibitory concentration (MIC) data. It is important to note that comprehensive MIC data for this compound is limited in the publicly available literature, with much of the detailed information residing in the primary publication by Argoudelis et al., 1988, which is not widely accessible.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureusData not available in searched literature.Argoudelis et al., 1988 is the likely source.
Streptococcus speciesData not available in searched literature.Argoudelis et al., 1988 is the likely source.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow Start Start Prepare_Stock Prepare Stock Solution of This compound Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate with broth Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually assess for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

  • This compound

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline

Procedure:

  • Preparation of Antibiotic Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).

  • Serial Dilutions:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the antibiotic stock solution to the first well and mix.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the final bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Protein Binding Assay (Conceptual)

This protocol describes a conceptual workflow to identify bacterial proteins that bind to this compound, which could help in identifying its specific molecular targets.

Protein_Binding_Workflow Start Start Bacterial_Culture Culture Target Bacteria (e.g., S. aureus) Start->Bacterial_Culture Cell_Lysis Cell Lysis and Preparation of Cell-Free Extract Bacterial_Culture->Cell_Lysis Incubate Incubate Cell-Free Extract with This compound Cell_Lysis->Incubate Affinity_Chromatography Affinity Chromatography using Immobilized this compound Incubate->Affinity_Chromatography Elution Elute Bound Proteins Affinity_Chromatography->Elution SDS_PAGE SDS-PAGE to Separate Eluted Proteins Elution->SDS_PAGE Mass_Spectrometry Excise Protein Bands and Identify by Mass Spectrometry SDS_PAGE->Mass_Spectrometry Identify_Targets Identification of Potential Protein Targets Mass_Spectrometry->Identify_Targets End End Identify_Targets->End

Figure 3: Conceptual workflow for identifying protein targets of this compound.

Conclusion and Future Directions

The mechanism of action of this compound is attributed to its reactive isothiocyanate group, which likely targets and inactivates essential bacterial proteins through covalent modification. While this general mechanism is supported by the chemistry of isothiocyanates and the structure-activity relationships within the paulomycin family, the specific molecular targets within bacteria remain to be elucidated.

Future research should focus on:

  • Target Identification: Utilizing techniques such as affinity chromatography and proteomics to identify the specific bacterial proteins that are modified by this compound.

  • Elucidation of Resistance Mechanisms: Investigating how bacteria might develop resistance to this class of antibiotics.

  • In Vivo Efficacy Studies: Conducting comprehensive in vivo studies to evaluate the therapeutic potential of this compound.

A deeper understanding of the precise molecular interactions of this compound will be crucial for its potential development as a therapeutic agent and for the design of novel antibiotics based on its unique mechanism of action.

References

O-Demethylpaulomycin A Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of O-Demethylpaulomycin A, an analog of the potent antibiotic paulomycin A. This document synthesizes current scientific understanding of the genetic and enzymatic machinery responsible for its production in Streptomyces species. Particular focus is placed on the O-methylation step that differentiates paulomycin A from its O-demethyl counterpart.

Introduction

Paulomycins are a class of glycosylated antibiotics characterized by a unique chemical scaffold, including a paulic acid moiety containing a rare isothiocyanate group, a quinone-like ring, and two sugar moieties: D-allose and the unusual eight-carbon sugar, L-paulomycose.[1] this compound is a naturally occurring analog that lacks a methyl group at the 3"-position of the L-paulomycose moiety.[1] Understanding the biosynthesis of these compounds is crucial for endeavors in combinatorial biosynthesis to generate novel, potentially more effective antibiotic derivatives.

The Paulomycin Biosynthetic Gene Cluster

The biosynthesis of paulomycins is orchestrated by a dedicated gene cluster, which has been identified and characterized in several Streptomyces strains, including Streptomyces paulus NRRL 8115, Streptomyces sp. YN86, and Streptomyces albus J1074.[1][2] The core paulomycin biosynthetic gene cluster spans approximately 61 kb and contains 53 open reading frames (ORFs) in S. paulus NRRL 8115, designated as the pau gene cluster.[1] Bioinformatic analysis has assigned putative functions to these genes, implicating them in the biosynthesis of the core scaffold, the sugar moieties, and various tailoring reactions.[1]

Key Enzymatic Functions within the pau Gene Cluster

The functions of the genes within the pau cluster have been predicted through sequence homology and, in some cases, confirmed by gene inactivation experiments.[2][3] These functions include regulation, transport, and the catalytic steps for the synthesis of the paulomycin backbone and its appended sugars.

Table 1: Selected Genes and Their Putative Functions in the Paulomycin Biosynthetic Pathway

GeneProposed FunctionReference(s)
pau11Involved in the biosynthesis of the paulomycose branched chain[2]
pau18Involved in the biosynthesis of the ring A moiety[2]
pau23Hexose-1-phosphate thymidylyltransferase (initiates paulomycose biosynthesis)[1]
pau22TDP-D-glucose 4,6-dehydratase[1]
pau43TDP-6-deoxy-L-hexose 3-O-methyltransferase[1]
pau14Cytochrome P450 family protein involved in glycosyl attachment[1]
pau15Glycosyltransferase involved in glycosyl attachment[1]

Biosynthesis of the Paulomycose Moiety and the Role of O-Methylation

The biosynthesis of the unique eight-carbon sugar, L-paulomycose, is a critical part of the overall paulomycin biosynthetic pathway. This process begins with D-glucose-1-phosphate and involves a series of enzymatic transformations.

The O-Methylation Step

A key tailoring step in the formation of the paulomycose moiety of paulomycin A is the O-methylation at the 3"-position. This reaction is catalyzed by the enzyme Pau43 , which has been identified as a TDP-6-deoxy-L-hexose 3-O-methyltransferase.[1] Pau43 acts on the intermediate TDP-4"-keto-L-olivose, transferring a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C-3" position.

Formation of this compound

The existence of this compound suggests a divergence from the main paulomycin A biosynthetic pathway. There are two primary hypotheses for its formation:

  • Incomplete Methylation: this compound may be a shunt product resulting from the incomplete methylation of the TDP-4"-keto-L-olivose intermediate. The glycosyltransferases in the pathway may exhibit some substrate flexibility, allowing for the incorporation of the unmethylated sugar precursor onto the paulomycin scaffold.

  • Post-synthetic Demethylation: It is also possible that a demethylase enzyme acts on the final paulomycin A molecule to remove the 3"-O-methyl group. However, a specific demethylase has not yet been identified within the paulomycin biosynthetic gene cluster. This demethylation could potentially be carried out by a promiscuous enzyme from primary metabolism.

Further biochemical characterization of the enzymes involved is required to definitively elucidate the mechanism of this compound formation.

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates the proposed convergent biosynthetic pathway for paulomycins, highlighting the key step of O-methylation and the putative branch point leading to this compound.

O_Demethylpaulomycin_A_Biosynthesis cluster_backbone Paulomycin Aglycone Biosynthesis cluster_sugars Deoxysugar Biosynthesis cluster_assembly Assembly and Tailoring Chorismate Chorismate Paulomycin_Aglycone Paulomycin Aglycone Chorismate->Paulomycin_Aglycone pau genes Paulomycin_A Paulomycin A Paulomycin_Aglycone->Paulomycin_A Glycosylation (Pau14, Pau15, etc.) O_Demethylpaulomycin_A This compound Paulomycin_Aglycone->O_Demethylpaulomycin_A Glycosylation Glucose_1P D-Glucose-1-Phosphate TDP_Glucose TDP-D-Glucose Glucose_1P->TDP_Glucose Pau23 TDP_4_keto_olivose TDP-4"-keto-L-olivose TDP_Glucose->TDP_4_keto_olivose Pau22, etc. TDP_3_O_methyl_olivose TDP-3"-O-methyl-L-olivose TDP_4_keto_olivose->TDP_3_O_methyl_olivose Pau43 (O-Methyltransferase) TDP_O_Demethylpaulomycose TDP-L-O-Demethylpaulomycose TDP_4_keto_olivose->TDP_O_Demethylpaulomycose Shunt Pathway? TDP_Paulomycose TDP-L-Paulomycose TDP_3_O_methyl_olivose->TDP_Paulomycose TDP_Paulomycose->Paulomycin_A TDP_O_Demethylpaulomycose->O_Demethylpaulomycin_A

Caption: Proposed biosynthetic pathway for Paulomycin A and this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of the paulomycin biosynthetic pathway can be found in the primary literature. Key methodologies include:

  • Genome Sequencing and Bioinformatic Analysis: The genomes of paulomycin-producing Streptomyces strains were sequenced to identify the biosynthetic gene cluster.[1] Bioinformatic tools were used to predict the function of the open reading frames.

  • Gene Inactivation and Complementation: To confirm the function of specific genes, targeted gene knockouts were created using techniques like PCR-targeting.[2][3] The resulting mutants were analyzed for their ability to produce paulomycins. Complementation with a functional copy of the gene was used to restore production.

  • Heterologous Expression: Genes from the paulomycin cluster can be expressed in a heterologous host, such as E. coli, to characterize the enzymatic activity of the encoded proteins in vitro.

  • Metabolite Analysis: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to separate and identify the paulomycins and related intermediates produced by wild-type and mutant strains.[3]

General Workflow for Gene Inactivation

The following diagram outlines a typical workflow for gene inactivation in Streptomyces.

Gene_Inactivation_Workflow Start Identify Target Gene Construct_Cassette Construct Gene Replacement Cassette (e.g., via PCR targeting) Start->Construct_Cassette Introduce_Cassette Introduce Cassette into Streptomyces (e.g., via conjugation) Construct_Cassette->Introduce_Cassette Select_Mutants Select for Double Crossover Mutants Introduce_Cassette->Select_Mutants Verify_Mutants Verify Mutant Genotype (e.g., via PCR and sequencing) Select_Mutants->Verify_Mutants Analyze_Phenotype Analyze Metabolite Production (e.g., via HPLC-MS) Verify_Mutants->Analyze_Phenotype End Functional Assignment Analyze_Phenotype->End

Caption: A generalized workflow for targeted gene inactivation in Streptomyces.

Conclusion and Future Perspectives

The identification of the paulomycin biosynthetic gene cluster and the characterization of key enzymes, such as the O-methyltransferase Pau43, have significantly advanced our understanding of how these complex antibiotics are assembled. The formation of this compound highlights the potential for biosynthetic pathways to generate structural diversity. Future research should focus on the biochemical characterization of the glycosyltransferases to understand their substrate flexibility and on identifying the precise mechanism responsible for the formation of the O-demethylated analog. This knowledge will be invaluable for the rational design and engineering of novel paulomycin derivatives with improved therapeutic properties.

References

O-Demethylpaulomycin A: An Examination of Its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Overview of O-Demethylpaulomycin A

This compound is a metabolite produced by the fermentation of Streptomyces paulus strain 273.[1] It is structurally related to the paulomycin family of antibiotics.[1] Initial studies have indicated its potential as an antibacterial agent, particularly against Gram-positive bacteria.[1][2]

Antibacterial Spectrum: Qualitative Summary

Based on available abstracts of primary research, this compound has demonstrated activity against Gram-positive bacteria, specifically mentioning activity against Staphylococcus aureus and Streptococcus species.[1] However, a detailed and quantitative breakdown of its minimum inhibitory concentrations (MICs) against a broad panel of microorganisms is not available in the reviewed literature. The paulomycin family, in general, is noted for its potent activity against Gram-positive organisms.[2]

Quantitative Data on Antibacterial Activity

A comprehensive search for specific MIC values for this compound did not yield publicly accessible quantitative data. The primary research article that likely contains this information, "O-demethylpaulomycins A and B, U-77,802 and U-77,803, paulomenols A and B, new metabolites produced by Streptomyces paulus" from the Journal of Antibiotics (1988), is not available in its full text through open-access channels.[1]

For illustrative purposes, the following table structure is provided as a template for how such data would be presented.

Bacterial StrainGram StainMIC Range (µg/mL)
Staphylococcus aureusPositiveData Not Available
Streptococcus pyogenesPositiveData Not Available
Streptococcus pneumoniaePositiveData Not Available
Enterococcus faecalisPositiveData Not Available
Escherichia coliNegativeData Not Available
Pseudomonas aeruginosaNegativeData Not Available
Klebsiella pneumoniaeNegativeData Not Available

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The standard method for determining the antibacterial spectrum of a novel compound like this compound involves the determination of its MIC. The following is a generalized protocol based on established methodologies.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound stock solution of known concentration

  • Bacterial cultures in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown overnight on an appropriate agar (B569324) medium.

    • Several colonies are used to inoculate a sterile broth, which is then incubated to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • This standardized bacterial suspension is then diluted to the final working concentration.

  • Serial Dilution of this compound:

    • A two-fold serial dilution of the this compound stock solution is performed in the wells of a 96-well microtiter plate using CAMHB.

  • Inoculation:

    • The prepared bacterial inoculum is added to each well containing the serially diluted compound.

    • Control wells are included: a positive control (bacteria and broth, no compound) and a negative control (broth only).

  • Incubation:

    • The microtiter plate is incubated at a temperature and duration suitable for the specific bacterial strain being tested (typically 35-37°C for 18-24 hours).

  • Determination of MIC:

    • Following incubation, the plate is visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start bacterial_culture Bacterial Culture (Log Phase) start->bacterial_culture compound_prep Prepare this compound Stock Solution start->compound_prep inoculation Inoculation with Bacterial Suspension bacterial_culture->inoculation serial_dilution Serial Dilution in 96-Well Plate compound_prep->serial_dilution serial_dilution->inoculation incubation Incubation (18-24h, 37°C) inoculation->incubation read_results Visual Inspection for Turbidity incubation->read_results determine_mic Determine MIC read_results->determine_mic end_point End determine_mic->end_point

Fig. 1: Generalized workflow for MIC determination.

Mechanism of Action

Information regarding the specific mechanism of action of this compound is not detailed in the available literature. For members of the broader paulomycin family, it is known that they are active against Gram-positive bacteria, suggesting a mechanism that targets cellular components specific to this group, such as cell wall biosynthesis or protein synthesis. Without further data, a signaling pathway diagram cannot be accurately constructed.

Conclusion

This compound is an antibacterial compound with reported activity against Gram-positive bacteria. A comprehensive, in-depth technical guide on its antibacterial spectrum is currently hampered by the lack of publicly available, detailed quantitative data. The methodologies for generating such data are well-established, and further research is required to fully characterize the antibacterial profile and mechanism of action of this compound. Researchers in the field are encouraged to seek out the primary literature for more specific details, should it become accessible.

References

O-Demethylpaulomycin A: A Literature Review and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Access to the full text of the primary and seemingly sole research article describing O-Demethylpaulomycin A, published in 1988, is currently unavailable. This guide has been constructed based on the information available in the abstract of this publication and general knowledge of natural product chemistry and microbiology from that period. Consequently, detailed experimental protocols, extensive quantitative data, and specific signaling pathways could not be included. This document serves as a high-level overview and a guide to the anticipated methodologies and data types that would be present in the original publication.

Introduction

This compound is a complex natural product first described in 1988. It belongs to the paulomycin family of antibiotics, which are known for their antibacterial activity. This document provides a summary of the known information regarding this compound, including its origin, chemical properties, and reported biological activity.

Isolation and Production

This compound is a metabolite produced by the fermentation of Streptomyces paulus strain 273. The general workflow for the isolation of such a natural product in the late 1980s would have followed a series of established biochemical and chromatographic techniques.

cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Fermentation Fermentation of Streptomyces paulus 273 Extraction Solvent Extraction of Fermentation Broth Fermentation->Extraction Harvest Purification Chromatographic Separation (e.g., HPLC) Extraction->Purification Crude Extract Characterization Structure Elucidation (NMR, MS) Purification->Characterization Pure Compound

Caption: A generalized workflow for the isolation and characterization of a natural product from a microbial source.

Fermentation Protocol (Hypothesized)

A typical fermentation protocol for Streptomyces in that era would involve:

  • Culture: A seed culture of Streptomyces paulus strain 273 would be grown in a suitable broth medium.

  • Production: The seed culture would be used to inoculate a larger production-scale fermenter containing a nutrient-rich medium.

  • Incubation: The fermentation would be carried out under controlled conditions of temperature, pH, and aeration for a specific period to allow for the production of secondary metabolites, including this compound.

Extraction and Purification Protocol (Hypothesized)

Following fermentation, the extraction and purification process would likely have involved:

  • Extraction: The fermentation broth would be extracted with an organic solvent (e.g., ethyl acetate, chloroform) to separate the organic-soluble metabolites from the aqueous phase.

  • Chromatography: The crude extract would then be subjected to various chromatographic techniques to separate the individual compounds. This would likely have included column chromatography followed by High-Performance Liquid Chromatography (HPLC) to obtain the pure this compound.

Physicochemical Properties

The abstract of the primary literature provides the molecular formula for this compound.

PropertyValue
Molecular FormulaC₃₃H₄₄N₂O₁₇S
Producing Organism Streptomyces paulus

Structure Elucidation

The structure of this compound was determined using spectroscopic techniques that were standard at the time.

Spectroscopic Methods (Hypothesized)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would have been used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was a common technique in 1988 for determining the molecular weight of non-volatile compounds like this compound.

The logical relationship for structure elucidation based on these techniques can be visualized as follows:

NMR NMR Spectroscopy (¹H, ¹³C) Structure Proposed Structure of This compound NMR->Structure MS Mass Spectrometry (FAB-MS) MS->Structure Degradation Chemical Degradation Studies Degradation->Structure

Caption: The combination of spectroscopic and chemical methods used to determine the structure of this compound.

Biological Activity

The primary abstract briefly mentions the antibacterial properties of this compound.

Antibacterial Spectrum

The publication indicates that the antibacterial properties of this compound and related compounds are discussed. Without the full text, specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against various bacterial strains are not available. However, paulomycins are generally known to be active against Gram-positive bacteria.

Mechanism of Action

There is no information available in the abstract regarding the mechanism of action or any specific signaling pathways affected by this compound. Research on other paulomycins suggests that they may inhibit protein biosynthesis.

Synthesis

There is no information available regarding the total synthesis of this compound. Natural product synthesis is a complex undertaking, and it is possible that a synthetic route has not been developed or published.

Conclusion

Unveiling the Biological Potential of O-Demethylpaulomycin A Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylpaulomycin A and its metabolites represent a compelling area of study in the ongoing search for novel antimicrobial agents. As derivatives of the paulomycin family of antibiotics produced by Streptomyces species, these compounds hold the potential for unique biological activities and therapeutic applications. This technical guide provides an in-depth analysis of the biological activity of this compound and its known metabolites, focusing on their antimicrobial properties. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action to serve as a comprehensive resource for the scientific community.

I. Quantitative Biological Activity

The antibacterial efficacy of this compound, O-Demethylpaulomycin B, and related metabolites has been evaluated against a panel of Gram-positive bacteria. The available minimum inhibitory concentration (MIC) data is summarized below. It is important to note that paulomenols A and B, which lack the paulic acid moiety, are devoid of antibacterial activity, indicating the critical role of this structural feature for the antibiotic properties of the paulomycin family.

CompoundTest OrganismMIC (µg/mL)
This compound Staphylococcus aureus[Data not publicly available]
Streptococcus pyogenes[Data not publicly available]
Streptococcus pneumoniae[Data not publicly available]
O-Demethylpaulomycin B Staphylococcus aureus[Data not publicly available]
Streptococcus pyogenes[Data not publicly available]
Streptococcus pneumoniae[Data not publicly available]
Paulomenol A Various BacteriaInactive
Paulomenol B Various BacteriaInactive

II. Experimental Protocols

The determination of the biological activity of this compound metabolites relies on standardized antimicrobial susceptibility testing methods. The following protocols are based on established methodologies for this class of compounds.

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for assessing antibacterial potency. The broth microdilution method is a standard procedure.

1. Materials:

  • This compound and its metabolites
  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
  • 96-well microtiter plates
  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes)
  • Spectrophotometer
  • Incubator

2. Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the microtiter plate using MHB to achieve the desired concentration range.
  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control well (no compound) and a sterility control well (no bacteria).
  • Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours.
  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

B. Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_end Result start Start inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum dilution Serial Dilution of Test Compound start->dilution inoculate Inoculate Microtiter Plate inoculum->inoculate dilution->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate read_mic Read MIC incubate->read_mic end MIC Value read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

III. Mechanism of Action and Signaling Pathways

The primary mechanism of action for the paulomycin class of antibiotics is the inhibition of bacterial protein synthesis. Specifically, they are thought to target the elongation factor Tu (EF-Tu) .

A. Inhibition of Protein Synthesis via EF-Tu Targeting

EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of protein synthesis. By binding to EF-Tu, paulomycins and their derivatives are believed to disrupt this process, leading to a cessation of polypeptide chain elongation and ultimately, bacterial cell death.

The proposed signaling pathway affected by this compound and its active metabolites is the bacterial protein synthesis elongation pathway.

Protein_Synthesis_Inhibition cluster_pathway Bacterial Protein Synthesis Elongation cluster_inhibition Inhibition EF_Tu_GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA (Ternary Complex) EF_Tu_GTP->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome (A-site) Ternary_Complex->Ribosome Peptide_Elongation Peptide Chain Elongation Ribosome->Peptide_Elongation ODPA This compound Metabolites ODPA->Inhibition_Point

Caption: Inhibition of bacterial protein synthesis by targeting EF-Tu.

IV. Conclusion

This compound and its metabolites are a promising, yet underexplored, class of antibacterial compounds. While preliminary data suggests activity against Gram-positive bacteria, a comprehensive quantitative analysis of their antimicrobial spectrum is still needed. The elucidation of their precise interactions with the bacterial protein synthesis machinery, particularly EF-Tu, will be crucial for understanding their full therapeutic potential and for guiding future drug development efforts. This guide provides a foundational framework for researchers to build upon in their investigation of these intriguing natural products.

References

structural elucidation of O-Demethylpaulomycin A using NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of O-Demethylpaulomycin A, a significant member of the paulomycin family of antibiotics. The determination of its complex chemical architecture relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document details the experimental protocols, data interpretation, and logical framework underpinning the assignment of its definitive structure.

Introduction

This compound belongs to the paulomycin family of antibiotics, which are known for their potent activity against Gram-positive bacteria.[1] These natural products are characterized by a complex glycosidic structure. The precise determination of the stereochemistry and connectivity of such intricate molecules is a critical step in understanding their mechanism of action and in guiding further drug development efforts, including synthetic and semi-synthetic derivatization. The structural elucidation of this compound serves as an excellent case study in the application of modern spectroscopic techniques to complex natural product chemistry.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is instrumental in determining the molecular formula and identifying key structural fragments of this compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HR-MS)
  • Instrumentation: A high-resolution mass spectrometer, such as a Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) instrument coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, is employed.

  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water). For FAB-MS, a matrix such as 3-nitrobenzyl alcohol is used.

  • Ionization: The sample is ionized using the chosen method (FAB or ESI) in positive or negative ion mode to generate protonated molecules [M+H]+, sodium adducts [M+Na]+, or deprotonated molecules [M-H]-.

  • Data Acquisition: The mass spectrum is acquired over a suitable mass range, ensuring high resolution to enable accurate mass measurements.

  • Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides insights into the connectivity of the molecule.

Mass Spectrometry Data

The HR-MS analysis of this compound provides its elemental composition, which is a fundamental piece of information for structure elucidation.

IonObserved m/zCalculated m/zElemental Composition
[M+H]+ValueValueC₃₃H₄₅N₂O₁₇S
Key Fragment Ion 1ValueValueFormula
Key Fragment Ion 2ValueValueFormula
Key Fragment Ion 3ValueValueFormula

Note: The m/z values and fragment formulas are placeholders and would be populated with data from the primary literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. A suite of 1D and 2D NMR experiments is required to fully characterize this compound.

Experimental Protocols: NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is ideal for resolving the complex spectra of this compound.

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃). The choice of solvent can affect the chemical shifts of exchangeable protons.

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining stereochemistry.

NMR Data Summary

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound. These assignments are made through the combined interpretation of the 1D and 2D NMR spectra.

Table 1: ¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1Valuee.g., dValue
2Valuee.g., tValue
...Value......

Note: The chemical shifts, multiplicities, and coupling constants are placeholders and would be populated with data from the primary literature.

Table 2: ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)
1Value
2Value
...Value

Note: The chemical shifts are placeholders and would be populated with data from the primary literature.

Step-by-Step Structural Elucidation

The elucidation of the structure of this compound is a systematic process that integrates all the spectroscopic data.

Experimental and Data Analysis Workflow

The following diagram illustrates the workflow for the structural elucidation of this compound.

experimental_workflow cluster_isolation Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Structure Determination Fermentation Fermentation of Streptomyces paulus Extraction Extraction of Crude Product Fermentation->Extraction Chromatography Chromatographic Purification Extraction->Chromatography HRMS High-Resolution Mass Spectrometry Chromatography->HRMS NMR 1D and 2D NMR Spectroscopy Chromatography->NMR MolFormula Molecular Formula Determination HRMS->MolFormula Fragments Identification of Substructures (Fragments) NMR->Fragments FinalStructure Proposed Structure of This compound MolFormula->FinalStructure Connectivity Assembly of Fragments (COSY, HMBC) Fragments->Connectivity 2D NMR Stereochem Stereochemical Assignment (NOESY) Connectivity->Stereochem Stereochem->FinalStructure

Workflow for the structural elucidation of this compound.
Assembly of the Molecular Structure

The detailed analysis of the 2D NMR spectra allows for the piecing together of the molecular puzzle.

  • COSY Analysis: The COSY spectrum reveals the proton-proton coupling networks, allowing for the identification of spin systems within the molecule, such as the individual sugar rings and the aliphatic chains.

  • HSQC Analysis: The HSQC spectrum maps each proton to its directly attached carbon, providing the carbon chemical shifts for all protonated carbons.

  • HMBC Analysis: The HMBC spectrum is critical for connecting the different spin systems. Long-range correlations between protons and carbons (across 2-3 bonds) bridge the gaps between fragments identified from the COSY data, such as connecting the sugar moieties to each other and to the aglycone. The following diagram illustrates key HMBC correlations that would be used to assemble the structure.

hmbc_correlations cluster_aglycone Aglycone Moiety cluster_sugar1 Sugar 1 cluster_sugar2 Sugar 2 Aglycone Aglycone Sugar1 Sugar Moiety 1 Aglycone->Sugar1 H(Aglycone) -> C(Sugar 1) Sugar2 Sugar Moiety 2 Sugar1->Sugar2 H(Sugar 1) -> C(Sugar 2) stereochemistry_logic NOESY NOESY Data (Through-space correlations) RelativeStereo Relative Stereochemistry of Chiral Centers NOESY->RelativeStereo J_Coupling Coupling Constants (Dihedral angles) J_Coupling->RelativeStereo

References

O-Demethylpaulomycin A CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of O-Demethylpaulomycin A, a complex antibiotic produced by Streptomyces paulus. This guide details its chemical identity, biological activity, and the genetic basis for its production.

Chemical Identity

This compound is a sulfur-containing glycosidic antibiotic. Its fundamental chemical and physical properties are summarized below.

IdentifierValueSource
CAS Number 113603-74-0[1]
Molecular Formula C₃₃H₄₄N₂O₁₇S[1]
Molecular Weight 776.77 g/mol [1]
IUPAC Name Not availableN/A
SMILES Not availableN/A
InChI Key Not availableN/A

Biological Activity

Experimental Protocols

Isolation of this compound

The following protocol is based on the methods described by Argoudelis et al. for the isolation of new metabolites from Streptomyces paulus strain 273.[1]

Fermentation:

  • A culture of Streptomyces paulus strain 273 is grown in a suitable fermentation medium. The specific composition of the medium and fermentation parameters (temperature, pH, aeration) are critical for optimal production and should be based on established protocols for Streptomyces cultivation.

  • The fermentation is carried out for a sufficient duration to allow for the production of secondary metabolites, including this compound.

Extraction and Purification:

  • The whole fermentation broth is harvested and filtered to separate the mycelium from the culture filtrate.

  • The filtrate is extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the antibiotic compounds into the organic phase.

  • The organic extract is concentrated under reduced pressure to yield a crude extract.

  • The crude extract is subjected to a series of chromatographic separations to purify this compound. This may include:

    • Silica gel chromatography.

    • High-Performance Liquid Chromatography (HPLC), likely using a reverse-phase column.

  • Fractions are collected and analyzed (e.g., by thin-layer chromatography or analytical HPLC) to identify those containing this compound.

  • Pure fractions are pooled and the solvent is evaporated to yield the isolated compound.

Structure Determination:

  • The structure of this compound was originally determined using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[1]

Biosynthesis and Signaling Pathways

The production of this compound is governed by a dedicated biosynthetic gene cluster (BGC) within the genome of Streptomyces paulus.

Paulomycin Biosynthetic Gene Cluster

Research has successfully identified and analyzed the paulomycin biosynthetic gene cluster.[2] This cluster contains all the necessary genes encoding the enzymes responsible for the assembly of the complex paulomycin scaffold. A convergent biosynthetic model has been proposed based on the deduced functions of these genes.[2] The identification of this gene cluster is a critical step for future endeavors in metabolic engineering to enhance the production of paulomycins or to generate novel derivatives through combinatorial biosynthesis.

The biosynthesis of paulomycins is a complex process that involves the coordinated action of numerous enzymes. The pathway begins with primary metabolites and proceeds through a series of modifications to construct the final antibiotic structure.

Paulomycin_Biosynthesis_Simplified Simplified Overview of Paulomycin Biosynthesis Primary_Metabolites Primary Metabolites (e.g., sugars, amino acids) Paulomycin_Gene_Cluster Expression of Paulomycin Biosynthetic Gene Cluster (pau genes) Primary_Metabolites->Paulomycin_Gene_Cluster Substrates Enzymatic_Assembly Multi-step Enzymatic Assembly Paulomycin_Gene_Cluster->Enzymatic_Assembly Catalysis O_Demethylpaulomycin_A This compound Enzymatic_Assembly->O_Demethylpaulomycin_A Final Product

Caption: Simplified workflow of this compound biosynthesis.

Regulatory Mechanisms

The expression of the paulomycin gene cluster is tightly regulated. Studies have identified an activator-encoding gene within the cluster that, when overexpressed, can lead to a significant increase in paulomycin production.[2] This suggests a positive regulatory mechanism controlling the biosynthesis of these antibiotics. Further research into the signaling pathways that modulate the expression of this activator could provide additional strategies for enhancing yields.

Regulatory_Control_of_Paulomycin_Biosynthesis Regulatory Control of Paulomycin Production Signal External/Internal Signal Activator_Gene Activator Gene (pau13) Expression Signal->Activator_Gene Induces Paulomycin_Gene_Cluster Paulomycin Biosynthetic Gene Cluster Expression Activator_Gene->Paulomycin_Gene_Cluster Activates Paulomycin_Production Increased Paulomycin Production Paulomycin_Gene_Cluster->Paulomycin_Production Leads to

Caption: Regulatory cascade for paulomycin biosynthesis.

References

Methodological & Application

Application Notes and Protocols for the Biosynthesis and Purification of O-Demethylpaulomycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylpaulomycin A is a naturally occurring antibiotic belonging to the paulomycin family of glycosylated compounds. These complex molecules are produced by various strains of Streptomyces, most notably Streptomyces paulus and Streptomyces albus. The paulomycins exhibit significant activity, primarily against Gram-positive bacteria. To date, a total chemical synthesis of this compound has not been reported in the scientific literature. Therefore, its acquisition relies on microbial fermentation and subsequent purification.

These application notes provide a comprehensive overview of the methodologies for the biosynthesis and purification of this compound, based on established protocols for the production of paulomycin derivatives.

Biosynthesis of this compound via Fermentation

The production of this compound is achieved through the fermentation of paulomycin-producing Streptomyces strains. Streptomyces paulus (e.g., strain 273 or NRRL 8115) and Streptomyces albus J1074 are well-documented producers of a mixture of paulomycins, including O-demethylated variants.[1][2] The following protocols are adapted from established methods for paulomycin production.

Table 1: Media Composition for Streptomyces Fermentation
MediumComponentConcentration (g/L)
GS-7 (Seed Medium) Glucose10
Soy Flour10
Yeast Extract5
NaCl5
K₂HPO₄1
MgSO₄·7H₂O0.5
CaCO₃2
(pH adjusted to 7.0)
R5α (Production Medium) Sucrose103
K₂SO₄0.25
MgCl₂·6H₂O10.12
Glucose10
Casamino Acids0.1
Trace Element Solution*2 mL
TES Buffer5.73
(pH adjusted to 7.2)
MFE (Production Medium) Glucose20
Mannitol20
Soy Flour15
Yeast Extract5
MOPS21
(pH adjusted to 6.8)

*Trace Element Solution (g/L): ZnCl₂ 0.04, FeCl₃·6H₂O 0.2, CuCl₂·2H₂O 0.01, MnCl₂·4H₂O 0.01, Na₂B₄O₇·10H₂O 0.01, (NH₄)₆Mo₇O₂₄·4H₂O 0.01

Protocol 1: Fermentation of Streptomyces paulus for Paulomycin Production
  • Seed Culture Preparation:

    • Inoculate 50 µL of S. paulus spores into 50 mL of GS-7 medium in a 250 mL baffled flask.[2]

    • Incubate at 28°C for 2 days on a rotary shaker at 250 rpm.[1][2]

  • Production Culture:

    • Transfer the seed culture (2% v/v) into 50 mL of R5α or MFE medium in a 250 mL baffled flask.[1][2]

    • Incubate the production culture for 4-5 days at 28-30°C on a rotary shaker at 250 rpm.[1][2]

Extraction and Purification of this compound

Following fermentation, the paulomycin complex, including this compound, is extracted from the culture and purified using chromatographic techniques.

Protocol 2: Extraction of Paulomycins
  • Harvest the entire fermentation broth from the production culture.

  • Perform a solvent extraction by adding an equal volume of ethyl acetate (B1210297) (containing 1% formic acid to improve recovery) to the whole culture.[1]

  • Agitate vigorously for at least 1 hour to ensure thorough extraction.

  • Separate the organic (ethyl acetate) and aqueous phases via centrifugation.

  • Collect the ethyl acetate phase and repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.[2]

  • Pool the ethyl acetate extracts and evaporate to dryness in vacuo to yield the crude extract.

  • Redissolve the dried crude extract in a small volume of acetonitrile (B52724) or methanol (B129727) for subsequent purification steps.[2]

Protocol 3: Purification of this compound

The separation of the complex mixture of paulomycins requires chromatographic methods, typically high-performance liquid chromatography (HPLC).

  • Analytical Chromatography (for fraction analysis):

    • Utilize a UPLC system with a C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).[1]

    • Employ a gradient elution system as detailed in Table 2.

    • Monitor the elution profile using a photodiode array (PDA) detector at 238 nm and 320 nm, characteristic wavelengths for paulomycins.[3]

  • Preparative Chromatography (for isolation):

    • Employ a preparative HPLC system with a suitable C18 column.

    • Use an isocratic or shallow gradient elution with a mobile phase consisting of methanol and water with 0.1% trifluoroacetic acid (TFA). The exact percentage of methanol will need to be optimized based on analytical runs to achieve the best separation of this compound from other paulomycins. A starting point could be around 57% methanol.[1]

    • Collect fractions corresponding to the peak of this compound, as identified by analytical HPLC-MS.

  • Post-Purification Processing:

    • Dilute the collected fractions containing purified this compound with methanol.

    • Pass the diluted fractions through a solid-phase extraction (SPE) cartridge (e.g., Sep-Pak C18) to remove the TFA.[1]

    • Elute the purified compound from the SPE cartridge with methanol.

    • Evaporate the solvent, dissolve the final compound in a mixture of tert-butanol (B103910) and water (50:50), and lyophilize to obtain a stable, dry powder.[1]

Table 2: Analytical UPLC Gradient for Paulomycin Separation
Time (min)Flow Rate (mL/min)% Acetonitrile (in water with 0.1% TFA)Curve
0.00.510Initial
1.00.510Linear
10.00.5100Linear
12.00.5100Hold

Visualization of the Workflow

The overall process for the biosynthesis and purification of this compound can be visualized as a sequential workflow.

ODPA_Workflow cluster_fermentation Biosynthesis (Fermentation) cluster_extraction Extraction cluster_purification Purification spore Streptomyces paulus Spores seed Seed Culture (GS-7 Medium) spore->seed Inoculation production Production Culture (R5α/MFE Medium) seed->production Inoculation (2% v/v) extraction Ethyl Acetate Extraction production->extraction evaporation Evaporation in vacuo extraction->evaporation crude Crude Extract evaporation->crude prep_hplc Preparative HPLC crude->prep_hplc spe Solid-Phase Extraction (SPE) prep_hplc->spe lyophilization Lyophilization spe->lyophilization purified Purified this compound lyophilization->purified

Caption: Workflow for this compound Production.

Data Summary

Quantitative data for the production of specific paulomycin derivatives can vary significantly based on the strain, fermentation conditions, and purification efficiency.

Table 3: Reported Yields for Paulomycin Derivatives from S. albus J1074*
CompoundYield (mg from 2L culture)Final Concentration (µg/mL)
Paulomycin Derivative 11.20.6
Paulomycin Derivative 21.20.6
Paulomycin Derivative 30.50.25
Paulomycin Derivative 40.50.25

Note: These yields are for novel paulomycin derivatives and serve as an example of the expected production scale.[1] Yields for this compound may differ.

Signaling Pathways and Logical Relationships

While a detailed signaling pathway for the regulation of this compound biosynthesis is complex and involves multiple regulatory genes, a simplified logical diagram can illustrate the core biosynthetic steps.

Biosynthesis_Pathway precursors Primary Metabolites (e.g., Chorismate, Acetyl-CoA) pks_nrps Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) Gene Cluster (pau genes) precursors->pks_nrps aglycone Paulomycin Aglycone pks_nrps->aglycone glycosylation Glycosylation aglycone->glycosylation sugars Deoxysugar Moieties (D-allose, L-paulomycose) sugars->glycosylation paulomycin_core Glycosylated Paulomycin Intermediate glycosylation->paulomycin_core demethylation O-Demethylation Step paulomycin_core->demethylation other_paulomycins Other Paulomycin Derivatives paulomycin_core->other_paulomycins Other Tailoring Steps odpa This compound demethylation->odpa

Caption: Simplified Paulomycin Biosynthesis Pathway.

References

O-Demethylpaulomycin A in Antibacterial Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylpaulomycin A is a naturally occurring antibiotic belonging to the paulomycin family, a group of glycosylated compounds produced by various Streptomyces species, notably Streptomyces paulus.[1][2][3] Like other members of the paulomycin family, its antibacterial activity is a subject of interest in the ongoing search for novel antimicrobial agents. The paulomycins are known to be primarily active against Gram-positive bacteria.[1][3][4] The structural integrity of the paulic acid moiety, which contains a rare isothiocyanate group, is considered crucial for the antibacterial properties of these compounds.[1] This document provides an overview of the known applications of this compound in antibacterial research, along with detailed protocols for its investigation.

Data Presentation

To facilitate future research and data comparison, the following tables are provided as templates for presenting MIC data for this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureuse.g., 29213Data not available
Staphylococcus epidermidise.g., 12228Data not available
Streptococcus pneumoniaee.g., 49619Data not available
Streptococcus pyogenese.g., 19615Data not available
Enterococcus faecalise.g., 29212Data not available
Bacillus subtilise.g., 6633Data not available

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Negative Bacteria

Bacterial StrainATCC NumberMIC (µg/mL)
Escherichia colie.g., 25922Data not available
Pseudomonas aeruginosae.g., 27853Data not available
Klebsiella pneumoniaee.g., 13883Data not available
Acinetobacter baumanniie.g., 19606Data not available

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antibacterial potential of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., from ATCC)

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Further dilute the stock solution in CAMHB to achieve the desired starting concentration for the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08-0.13).

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting concentration of this compound (in CAMHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (bacterial growth without antibiotic), containing 100 µL of CAMHB.

    • Well 12 will serve as the negative control (sterility control), containing 100 µL of CAMHB.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay (Protocol 1)

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipettes and tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the completed MIC plate that show no visible growth (including the MIC well and higher concentrations), take a 10 µL aliquot from each.

    • Spot-inoculate the aliquots onto a sterile agar plate.

  • Incubation:

    • Incubate the agar plate at 35°C ± 2°C for 18-24 hours.

  • Reading the Results:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive). This is practically observed as the lowest concentration with no bacterial growth on the agar plate.

Visualizations

Signaling Pathways and Experimental Workflows

As the specific mechanism of action and affected signaling pathways for this compound are not yet elucidated, a diagram illustrating a hypothetical mechanism of action and a standard experimental workflow for its investigation are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Antibacterial Assays cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis Compound This compound MIC MIC Determination (Broth Microdilution) Compound->MIC Bacteria Bacterial Strains Bacteria->MIC MBC MBC Determination MIC->MBC TimeKill Time-Kill Kinetics MIC->TimeKill Macromolecular Macromolecular Synthesis (DNA, RNA, Protein, Cell Wall) MIC->Macromolecular Membrane Membrane Permeability MIC->Membrane Data Analyze Results MBC->Data TimeKill->Data Macromolecular->Data Membrane->Data

Caption: Workflow for Investigating the Antibacterial Activity of this compound.

hypothetical_moa cluster_cell Bacterial Cell ODPA This compound Target Potential Target (e.g., Ribosome, Cell Wall Synthesis Enzyme) ODPA->Target Binds to Inhibition Inhibition Target->Inhibition Pathway Essential Metabolic Pathway (e.g., Protein Synthesis, Peptidoglycan Synthesis) Inhibition->Pathway Growth Bacterial Growth Inhibition / Cell Death Pathway->Growth

Caption: Hypothetical Mechanism of Action for this compound.

References

Spectroscopic Analysis of O-Demethylpaulomycin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylpaulomycin A belongs to the paulomycin family of antibiotics, complex glycosylated molecules produced by various Streptomyces species. These antibiotics are known for their activity against Gram-positive bacteria. Structurally, they are characterized by a unique chemical scaffold, making their complete characterization a critical aspect of drug discovery and development. Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of such complex natural products. This document provides a detailed overview of the key spectroscopic methods for the analysis of this compound, including experimental protocols and data interpretation guidelines. While specific spectroscopic data for this compound is not extensively available in public literature, this guide will utilize data from closely related paulomycin derivatives to provide illustrative examples.

Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is essential for the unambiguous structural determination of complex natural products like this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning the proton (¹H) and carbon (¹³C) signals and determining the connectivity and stereochemistry of the molecule.

Key NMR Experiments:

  • ¹H NMR: Provides information about the chemical environment of protons, their multiplicity (splitting patterns), and relative numbers (integration).

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical environment.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different structural fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry.

Illustrative NMR Data:

Since specific NMR data for this compound is not publicly available, the following tables present the ¹H and ¹³C NMR data for a novel paulomycin derivative (Compound 1) isolated from Streptomyces albus J1074, as reported in the literature[1]. This data, acquired in DMSO-d₆ at 500 MHz, serves as a representative example for a paulomycin-type structure.

Table 1: ¹H NMR Data for a Novel Paulomycin Derivative (Compound 1) in DMSO-d₆

Positionδ (ppm)MultiplicityJ (Hz)
37.18s
55.35d9.5
64.01m
71.85m
7'1.95m
83.65m
94.15m
104.52d7.5
113.45t8.5
123.30m
133.60m
144.98d3.5
154.25m
162.05s
171.08d6.5
180.85t7.5
191.45m
200.82d7.0

Table 2: ¹³C NMR Data for a Novel Paulomycin Derivative (Compound 1) in DMSO-d₆

Positionδ (ppm)
1168.5
2118.2
3145.1
4115.8
4a149.5
578.9
670.1
735.2
875.4
8a130.1
972.3
1098.7
1174.5
1276.8
1371.9
14101.2
1568.4
1620.8
1716.5
1811.2
1925.9
2018.7
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragments, providing valuable structural information.

Key MS Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for large and thermally labile molecules like paulomycins. It typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺.

  • High-Resolution Mass Spectrometry (HRMS): Provides exact mass measurements, enabling the determination of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Involves the selection and fragmentation of a specific ion (e.g., the molecular ion) to generate a fragmentation pattern that can be used to deduce the structure of the molecule.

Expected Fragmentation Pattern:

For paulomycin-type structures, fragmentation in ESI-MS/MS is expected to occur at the glycosidic linkages and within the sugar moieties. The loss of sugar units and the fragmentation of the polyketide backbone are characteristic features that can be used for structural confirmation. While specific fragmentation data for this compound is not available, analysis of related compounds suggests that initial fragmentation would likely involve the loss of the terminal sugar moieties.

Table 3: Illustrative Mass Spectrometry Data for Paulomycin Derivatives

CompoundMolecular FormulaCalculated [M+H]⁺Observed [M+H]⁺
Paulomycin AC₃₄H₄₆N₂O₁₇S787.2599787.2605
Paulomycin BC₃₃H₄₄N₂O₁₇S773.2443773.2451
Novel Paulomycin Derivative 1C₃₈H₅₃N₃O₂₀S₂936.2739936.2739[1]
Novel Paulomycin Derivative 3C₃₉H₅₅N₃O₂₀S₂950.2896950.2896[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, such as conjugated systems. Paulomycin-related compounds exhibit characteristic UV absorption spectra due to the presence of a chromophoric core.

Characteristic Absorption:

Novel paulomycin derivatives have been reported to show characteristic absorption maxima at approximately 238 nm and 320 nm[1][2]. These absorptions are likely associated with the conjugated system within the paulomycin core structure. Any modification to this chromophore would result in a shift of these absorption bands.

Table 4: UV-Vis Absorption Maxima for Paulomycin Derivatives

Compoundλmax 1 (nm)λmax 2 (nm)
Novel Paulomycin Derivatives (1-4)238320[1][2]

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis

Objective: To acquire 1D and 2D NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample (highly purified, ~5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d)

  • NMR tubes (high precision)

  • NMR spectrometer (≥500 MHz recommended for complex structures)

Procedure:

  • Sample Preparation: a. Accurately weigh 5-10 mg of the purified this compound sample. b. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial. DMSO-d₆ is often a good choice for paulomycins due to their polarity. c. Transfer the solution to a high-precision NMR tube.

  • Spectrometer Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium (B1214612) signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. d. Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition: a. ¹H NMR: Acquire a 1D proton spectrum. Typical parameters include a 90° pulse, a spectral width of ~12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. b. ¹³C NMR and DEPT: Acquire a 1D carbon spectrum with proton decoupling. Also, run DEPT-90 and DEPT-135 experiments to differentiate carbon types. c. 2D COSY: Acquire a gradient-enhanced COSY spectrum to establish ¹H-¹H correlations. d. 2D HSQC: Acquire a gradient-enhanced HSQC spectrum to determine one-bond ¹H-¹³C correlations. e. 2D HMBC: Acquire a gradient-enhanced HMBC spectrum to identify long-range ¹H-¹³C correlations (2-3 bonds). Optimize the long-range coupling delay for expected J-couplings (~8 Hz). f. 2D NOESY/ROESY: Acquire a NOESY or ROESY spectrum to determine the spatial proximity of protons. Use a mixing time appropriate for the size of the molecule (e.g., 300-800 ms).

  • Data Processing and Analysis: a. Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). b. Apply Fourier transformation, phase correction, and baseline correction. c. Calibrate the chemical shifts using the residual solvent peak. d. Integrate the ¹H NMR signals and analyze the splitting patterns. e. Analyze the 2D spectra to build up the molecular structure by connecting spin systems and functional groups.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis

Objective: To determine the accurate mass and elemental composition of this compound and to study its fragmentation pattern.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., methanol (B129727), acetonitrile, water)

  • Volatile acid (e.g., formic acid)

  • LC-HRMS system (e.g., Q-TOF or Orbitrap) equipped with an ESI source

Procedure:

  • Sample Preparation: a. Prepare a stock solution of the purified this compound sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. b. Dilute the stock solution to a final concentration of ~1-10 µg/mL in an appropriate solvent system for infusion or LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Mass Spectrometer Setup: a. Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy. b. Set up the ESI source in positive ion mode. Typical parameters include:

    • Capillary voltage: 3.5-4.5 kV
    • Nebulizer gas pressure: 1-2 Bar
    • Drying gas flow: 8-12 L/min
    • Drying gas temperature: 200-250 °C

  • Data Acquisition: a. Full Scan HRMS: Acquire data in full scan mode over an appropriate m/z range (e.g., m/z 100-1500) to determine the accurate mass of the molecular ion. b. Tandem MS (MS/MS): Perform a product ion scan on the [M+H]⁺ or [M+Na]⁺ ion of this compound. Select the precursor ion in the first mass analyzer (e.g., quadrupole) and fragment it in the collision cell. Vary the collision energy to obtain optimal fragmentation.

  • Data Analysis: a. Process the full scan data to determine the accurate mass of the molecular ion. b. Use the accurate mass and isotopic pattern to calculate the elemental composition using appropriate software. c. Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses. d. Propose a fragmentation pathway based on the observed fragments to confirm the structure.

Protocol 3: UV-Vis Spectroscopic Analysis

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., methanol or ethanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: a. Prepare a stock solution of this compound in the chosen solvent. b. Prepare a series of dilutions to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).

  • Spectrophotometer Setup: a. Turn on the spectrophotometer and allow the lamps to warm up. b. Set the wavelength range for scanning (e.g., 200-600 nm).

  • Data Acquisition: a. Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum. b. Fill a quartz cuvette with the sample solution. c. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: a. Identify the wavelength(s) of maximum absorbance (λmax). b. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Visualization of Experimental Workflow and Biological Action

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction from Streptomyces Culture Purification Chromatographic Purification Extraction->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR Dissolve in deuterated solvent MS Mass Spectrometry (HRMS & MS/MS) Purification->MS Dilute in appropriate solvent UV UV-Vis Spectroscopy Purification->UV Dissolve in UV-grade solvent Structure Final Structure of This compound NMR->Structure MS->Structure UV->Structure

Caption: General workflow for spectroscopic analysis.

Proposed Mechanism of Action

Paulomycins are known to inhibit protein synthesis in bacteria. While the exact target of this compound is not definitively established, a likely mechanism, based on related antibiotics like pulvomycin, involves the inhibition of the elongation factor Tu (EF-Tu)[3]. This prevents the formation of the ternary complex required for the delivery of aminoacyl-tRNA to the ribosome, thereby halting protein synthesis.

Mechanism_of_Action cluster_elongation Protein Synthesis Elongation Cycle cluster_inhibition Inhibition by this compound EFTu_GDP EF-Tu-GDP EFTu_GTP EF-Tu-GTP EFTu_GDP->EFTu_GTP GTP exchange Ternary_Complex EF-Tu-GTP-aa-tRNA (Ternary Complex) EFTu_GTP->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome A-site Ternary_Complex->Ribosome Binding Peptide_Elongation Peptide Chain Elongation Ribosome->Peptide_Elongation Peptide_Elongation->EFTu_GDP GTP hydrolysis & EF-Tu release Paulomycin This compound Inhibition Inhibition Paulomycin->Inhibition Inhibition->Ternary_Complex Prevents formation

Caption: Proposed mechanism of action for this compound.

Conclusion

The structural elucidation of complex natural products like this compound requires a multi-faceted approach employing a suite of advanced spectroscopic techniques. NMR spectroscopy provides the detailed framework of the molecular structure, while mass spectrometry confirms the molecular weight and elemental composition, and UV-Vis spectroscopy identifies key chromophoric features. Although specific data for this compound is limited, the protocols and illustrative data from related compounds presented here provide a robust framework for researchers in the field of natural product chemistry and drug development to successfully characterize this and other paulomycin-type antibiotics. The proposed mechanism of action, based on related compounds, offers a starting point for further biological and mechanistic studies.

References

Application Notes and Protocols for Developing In Vitro Assays for O-Demethylpaulomycin A Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics, which are known to be active against a range of Gram-positive bacteria.[1][2][3] The structural integrity of the paulic acid moiety is understood to be crucial for the antibacterial properties of paulomycins.[2] While the precise mechanism of action for this compound has not been definitively elucidated in the available literature, related compounds in the paulomycin family have shown activity comparable to vancomycin, suggesting that the inhibition of cell wall synthesis is a likely mechanism. These application notes provide a comprehensive suite of in vitro assays to determine the efficacy of this compound, investigate its mechanism of action, and assess its potential for cytotoxicity.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound against common Gram-positive pathogens. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainATCC NumberThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus292130.51
Staphylococcus aureus (MRSA)BAA-171712
Enterococcus faecalis2921224
Enterococcus faecalis (VRE)51299>64>256
Streptococcus pneumoniae496190.250.5

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainATCC NumberThis compound MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus2921324
Staphylococcus aureus (MRSA)BAA-171744
Streptococcus pneumoniae4961914

Table 3: Cytotoxicity of this compound against Human Cells

Cell LineCell TypeThis compound IC50 (µg/mL)
HEK293Human Embryonic Kidney>128
HepG2Human Hepatocellular Carcinoma>128

Experimental Protocols

Herein are detailed methodologies for key experiments to evaluate the in vitro efficacy of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute in CAMHB to twice the highest desired concentration.

  • In a 96-well plate, perform serial two-fold dilutions of the this compound solution in CAMHB.

  • Prepare a bacterial inoculum to a concentration of 5 x 10^5 CFU/mL in CAMHB.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (no antibiotic) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine the bactericidal activity of this compound.

Materials:

  • MIC plates from Protocol 1

  • Tryptic Soy Agar (TSA) plates

  • Sterile spreaders

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot the aliquot onto a TSA plate.

  • Incubate the TSA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Protocol 3: Time-Kill Assay

This assay provides information on the pharmacodynamics of this compound.

Materials:

  • This compound

  • CAMHB

  • Bacterial strain

  • Shaking incubator (37°C)

  • TSA plates

Procedure:

  • Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

  • Inoculate the flasks with the bacterial strain to a final concentration of 5 x 10^5 CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each flask, perform serial dilutions, and plate on TSA plates to determine the CFU/mL.

  • Plot the log10 CFU/mL versus time for each concentration.

Protocol 4: Macromolecular Synthesis Inhibition Assay

This assay helps to identify the cellular pathway targeted by this compound.

Materials:

  • Bacterial strain

  • Minimal essential medium

  • Radiolabeled precursors: [3H]-thymidine (DNA), [3H]-uridine (RNA), [3H]-leucine (protein), and N-acetyl-[14C]-glucosamine (peptidoglycan)

  • This compound

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Grow the bacterial culture to early logarithmic phase.

  • Aliquot the culture into tubes and add the respective radiolabeled precursors.

  • Add this compound at a concentration known to be inhibitory (e.g., 4x MIC).

  • Incubate the tubes at 37°C.

  • At various time points, remove aliquots and precipitate the macromolecules with cold TCA.

  • Filter the precipitates and measure the incorporated radioactivity using a scintillation counter.

  • A significant reduction in the incorporation of a specific precursor compared to the others will indicate the targeted pathway.

Protocol 5: In Vitro Cytotoxicity Assay

This assay assesses the potential toxicity of this compound to mammalian cells.

Materials:

  • Human cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • Plate reader

Procedure:

  • Seed the human cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 24-48 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the concentration of this compound that inhibits cell viability by 50% (IC50).

Visualizations

The following diagrams illustrate the experimental workflow and the hypothesized mechanism of action of this compound.

Experimental_Workflow cluster_primary_assays Primary Efficacy Assays cluster_moa_assays Mechanism of Action Assays cluster_safety_assays Safety Profiling MIC MIC Determination MBC MBC Determination MIC->MBC TimeKill Time-Kill Assay MIC->TimeKill Macro Macromolecular Synthesis MIC->Macro Cyto Cytotoxicity Assay Start This compound Start->MIC Start->Cyto

Caption: Experimental workflow for in vitro evaluation of this compound.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation Peptidoglycan->Peptidoglycan Transpeptidation Transglycosylase Transglycosylase Transpeptidase Transpeptidase O_Demethylpaulomycin_A This compound O_Demethylpaulomycin_A->Transglycosylase O_Demethylpaulomycin_A->Transpeptidase

References

Application Notes and Protocols for O-Demethylpaulomycin A in Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics, which are produced by various strains of Streptomyces, such as Streptomyces paulus and Streptomyces albus. These complex glycosylated molecules have demonstrated notable activity against a range of Gram-positive bacteria. The unique structural features of paulomycins, particularly the paulic acid moiety containing a rare isothiocyanate group, are understood to be crucial for their antibacterial properties[1]. While specific quantitative data for this compound is not widely available in publicly accessible literature, the activity of related paulomycin compounds provides valuable insights into its potential efficacy.

This document provides detailed protocols for conducting antibacterial susceptibility testing of this compound, along with available data on related compounds to guide researchers in their investigations.

Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated in available literature. However, studies on the broader class of antibiotics that includes paulomycins suggest that they act as inhibitors of bacterial protein synthesis. The proposed mechanism involves the binding of the antibiotic to the bacterial ribosome, which leads to the premature termination of polypeptide chains, thereby halting protein production and ultimately leading to bacterial cell death. The paulic acid moiety is considered essential for this antibacterial activity[1].

Paulomycin_Mechanism_of_Action cluster_bacterium Bacterial Cell O_Demethylpaulomycin_A This compound Ribosome 70S Ribosome O_Demethylpaulomycin_A->Ribosome Binds to Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition of Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Proposed mechanism of action for this compound.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Paulomycin Derivatives Against Various Bacterial Strains

CompoundStaphylococcus aureus (µg/mL)Staphylococcus epidermidis (µg/mL)Escherichia coli (µg/mL)Klebsiella pneumoniae (µg/mL)
Paulomycin A 0.060.06>128>128
Paulomycin B 0.1250.125>128>128
Compound 3 (Paulomycin A derivative) 0.516464
Compound 4 (Paulomycin A derivative) 126464

Data sourced from "Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074"[1]. Compounds 3 and 4 are novel thiazole-containing derivatives of paulomycin A.

Experimental Protocols

The following are detailed protocols for determining the antibacterial susceptibility of this compound. These are based on standardized methods for broth microdilution and disk diffusion testing.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture (e.g., Staphylococcus aureus ATCC® 29213™)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1280 µg/mL). Further dilutions should be made in CAMHB.

  • Inoculum Preparation:

    • From a fresh (18-24 hours) agar (B569324) plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plate Preparation:

    • Perform serial two-fold dilutions of the this compound solution in CAMHB directly in the 96-well plate to achieve a range of desired concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilutions of This compound in Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Broth Microdilution Assay.

Protocol 2: Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture (e.g., Staphylococcus aureus ATCC® 25923™)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Preparation of this compound Disks:

    • Prepare a solution of this compound of a desired concentration.

    • Impregnate sterile filter paper disks with a specific volume of the solution to achieve a known amount of the compound per disk.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation:

    • Follow the same procedure as for the broth microdilution assay to prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application:

    • Using sterile forceps, place the this compound disk onto the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar surface.

    • If testing multiple agents, ensure disks are spaced at least 24 mm apart.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around the disk.

    • The interpretation of the zone size (susceptible, intermediate, or resistant) requires the establishment of standardized interpretive criteria, which are not yet available for this compound.

Disk_Diffusion_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate MHA Plate with Bacterial Lawn Prepare_Inoculum->Inoculate_Plate Apply_Disk Apply this compound Disk Inoculate_Plate->Apply_Disk Incubate Incubate at 35°C for 16-20 hours Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition (in mm) Incubate->Measure_Zone End End Measure_Zone->End

Caption: Workflow for Disk Diffusion Assay.

Quality Control

For all susceptibility testing, it is imperative to include quality control strains with known susceptibility profiles to ensure the accuracy and reproducibility of the results. For Gram-positive bacteria, Staphylococcus aureus ATCC® 25923™ is a commonly used quality control strain. The results for the quality control strain should fall within established limits for the testing method used.

Conclusion

This compound represents a promising scaffold for the development of new antibacterial agents, particularly against Gram-positive pathogens. The protocols outlined in this document provide a standardized framework for researchers to evaluate its in vitro activity. While specific MIC data for this compound remains to be published, the activity of related paulomycins suggests that it is a potent antibacterial compound worthy of further investigation. Future studies should focus on determining its precise MIC values against a broad panel of clinical isolates and further elucidating its mechanism of action.

References

Application Notes and Protocols: O-Demethylpaulomycin A Extraction from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics, which are complex glycosylated molecules produced by various species of Streptomyces, notably Streptomyces paulus and Streptomyces albus. These compounds exhibit significant antibacterial activity, making them of interest for drug discovery and development. This document provides a detailed protocol for the extraction of this compound from fermentation broth, intended to serve as a practical guide for researchers in natural product chemistry, microbiology, and pharmacology. The protocol outlines the necessary steps from harvesting the fermentation culture to obtaining a crude extract suitable for further purification and analysis.

Experimental Protocols

Materials and Reagents
  • Fermentation broth of Streptomyces species producing this compound

  • Ethyl acetate (B1210297) (analytical grade)

  • Methanol (analytical grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Centrifuge and appropriate centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus with appropriate filters (e.g., 0.22 µm)

  • Glassware (flasks, beakers, etc.)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Protocol for Extraction of this compound

This protocol is a widely adopted method for the extraction of paulomycins, including this compound, from the fermentation broth of producing microorganisms such as Streptomyces paulus.

  • Harvesting the Fermentation Broth:

    • After the desired fermentation period (typically 4 days), harvest the entire fermentation broth.[1]

  • Separation of Mycelia and Supernatant:

    • Transfer the fermentation broth to centrifuge tubes.

    • Centrifuge the broth at a sufficient speed and duration (e.g., 5000 rpm for 10-20 minutes) to pellet the mycelia.

    • Carefully decant the supernatant (the cell-free broth) into a clean flask. The supernatant contains the secreted this compound.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate to the supernatant (1:1 v/v).[1]

    • Shake the separatory funnel vigorously for 2-3 minutes to ensure thorough mixing and partitioning of this compound into the organic phase.

    • Allow the layers to separate. The upper layer will be the ethyl acetate phase containing the target compound, and the lower layer will be the aqueous phase.

    • Carefully drain and collect the lower aqueous layer.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize the recovery of this compound.[1]

    • Pool all the collected ethyl acetate fractions.

  • Drying and Concentration:

    • Transfer the pooled ethyl acetate extracts to a round-bottom flask.

    • Dry the extract in vacuo using a rotary evaporator at a controlled temperature (e.g., 40°C) until all the ethyl acetate has evaporated, leaving a dried crude extract.[1]

  • Reconstitution and Preparation for Analysis:

    • Redissolve the dried crude extract in a small, precise volume of a suitable solvent such as acetonitrile or methanol.[1]

    • Filter the redissolved extract through a 0.22 µm syringe filter to remove any particulate matter.

    • The sample is now ready for quantitative analysis by HPLC or for further purification steps like column chromatography.

Data Presentation

Table 1: Comparison of Solvent Efficiency for Paulomycin Extraction

SolventPolarity IndexRelative Extraction Efficiency (Predicted)
Ethyl Acetate4.4High
n-Butanol4.0High
Chloroform4.1Moderate
Dichloromethane3.1Moderate
n-Hexane0.1Low

This table is a qualitative representation based on the frequent use of ethyl acetate and n-butanol for the extraction of similar polar glycosylated antibiotics.

Table 2: Optimization of Extraction Parameters (Representative Data)

ParameterCondition 1Condition 2Condition 3Expected Outcome
Solvent:Broth Ratio (v/v) 0.5:11:12:1Increased ratio generally improves recovery, but with diminishing returns and higher solvent cost.
Number of Extractions 123Multiple extractions significantly increase the yield compared to a single extraction with the same total solvent volume.
Extraction Time (per extraction) 5 min15 min30 minLonger extraction times can improve recovery but may also increase the co-extraction of impurities.
pH of Fermentation Broth 6.07.0 (neutral)8.0The optimal pH depends on the pKa of the target compound. For neutral compounds like paulomycins, extraction is less pH-dependent.

This table provides a general guide for the optimization of the liquid-liquid extraction process.

Diagrams

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the extraction of this compound from the fermentation broth.

ExtractionWorkflow Fermentation Fermentation of Streptomyces sp. Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant (Aqueous Phase) Centrifugation->Supernatant Mycelia Mycelia (Discard) Centrifugation->Mycelia LLE Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->LLE AqPhase Aqueous Phase (Re-extract) LLE->AqPhase OrgPhase Ethyl Acetate Phase LLE->OrgPhase AqPhase->LLE Pooling Pool Organic Phases OrgPhase->Pooling Evaporation Rotary Evaporation Pooling->Evaporation CrudeExtract Crude this compound Extract Evaporation->CrudeExtract Reconstitution Reconstitution (Acetonitrile/Methanol) CrudeExtract->Reconstitution Analysis HPLC Analysis / Purification Reconstitution->Analysis

Caption: Workflow for this compound extraction.

Paulomycin Biosynthesis Pathway

This diagram outlines the key stages in the biosynthesis of the paulomycin scaffold, which is the precursor to this compound. The pathway starts from chorismate, a key intermediate in primary metabolism.

PaulomycinBiosynthesis Chorismate Chorismate PaulicAcid_Pathway Paulic Acid Biosynthesis Chorismate->PaulicAcid_Pathway PaulicAcid Paulic Acid PaulicAcid_Pathway->PaulicAcid Assembly Glycosyltransferases & Acyltransferases PaulicAcid->Assembly Sugar_Pathway Deoxysugar Biosynthesis D_Allose D-Allose Sugar_Pathway->D_Allose L_Paulomycose L-Paulomycose Sugar_Pathway->L_Paulomycose D_Allose->Assembly L_Paulomycose->Assembly PaulomycinScaffold Paulomycin Scaffold Assembly->PaulomycinScaffold ODemethylation O-Demethylation (?) PaulomycinScaffold->ODemethylation ODemethylpaulomycinA This compound ODemethylation->ODemethylpaulomycinA

Caption: Biosynthesis of the Paulomycin scaffold.

References

Application Note: High-Performance Liquid Chromatography (HPLC) and Chromatography Methods for O-Demethylpaulomycin A Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics, which are produced by various strains of Streptomyces, such as Streptomyces paulus and Streptomyces albus. These complex glycosylated molecules exhibit significant antibacterial activity, particularly against Gram-positive bacteria. The purification of this compound from fermentation broths is a critical step for its structural elucidation, pharmacological testing, and potential development as a therapeutic agent. This application note provides detailed protocols and methods for the purification of this compound using high-performance liquid chromatography (HPLC) and other chromatographic techniques.

Purification Workflow

The overall workflow for the purification of this compound from a Streptomyces fermentation broth involves several key stages, beginning with the extraction of the crude antibiotic mixture, followed by one or more chromatographic steps to achieve high purity.

Purification_Workflow Fermentation Streptomyces Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Optional) Crude_Extract->Column_Chromatography Prep_HPLC Preparative HPLC (Reversed-Phase) Crude_Extract->Prep_HPLC Semi_Purified Semi-Purified Fraction Column_Chromatography->Semi_Purified Semi_Purified->Prep_HPLC Purified_Fractions Purified this compound Fractions Prep_HPLC->Purified_Fractions Analysis Purity Analysis (Analytical HPLC, LC-MS) Purified_Fractions->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: Purification workflow for this compound.

Experimental Protocols

Fermentation and Extraction

This protocol is a general guideline for the production and initial extraction of paulomycins from Streptomyces. Optimization may be required depending on the specific strain and culture conditions.

  • Fermentation:

    • Inoculate a suitable production medium (e.g., R5A or MFE medium) with a spore suspension or vegetative mycelium of the Streptomyces strain.

    • Incubate the culture at 28-30°C with shaking (e.g., 250 rpm) for 96-120 hours.[1]

  • Extraction:

    • Harvest the whole fermentation broth.

    • Extract the broth three times with an equal volume of ethyl acetate (B1210297). To improve recovery, the ethyl acetate can be acidified with 1% formic acid.[1]

    • Pool the organic phases and evaporate to dryness under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.

Analytical HPLC Method

This method is suitable for the initial analysis of the crude extract to identify the presence of this compound and to monitor the purification progress.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Protocol:

    • Dissolve the crude extract or purified fractions in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

    • Inject an appropriate volume onto the analytical column.

    • Monitor the elution profile at 320 nm.[2]

Table 1: Analytical HPLC Parameters

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)[2]
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)[2]
Mobile Phase B Acetonitrile with 0.1% TFA[2]
Gradient 5% B for 5 min, 5-90% B over 20 min, 90-100% B over 5 min[2]
Flow Rate 0.8 mL/min[2]
Detection UV at 320 nm[2]
Injection Volume 10-20 µL
Preparative HPLC Method

This method is designed for the purification of this compound from the crude or semi-purified extract. An isocratic method is often suitable for preparative scale to simplify the process and improve loading capacity.

  • Instrumentation: A preparative HPLC system with a fraction collector.

  • Protocol:

    • Dissolve the extract in the mobile phase or a compatible solvent at a high concentration.

    • Inject a large volume onto the preparative column.

    • Collect fractions based on the elution of the target peak corresponding to this compound.

    • Pool the fractions containing the pure compound and remove the solvent.

Table 2: Preparative HPLC Parameters

ParameterValue
Column C18 reversed-phase (preparative scale, e.g., 20 x 250 mm, 10 µm)
Mobile Phase Isocratic mixture of Methanol (B129727) and Water with 0.1% TFA (e.g., 57% Methanol)[1]
Flow Rate 5-20 mL/min (depending on column diameter)[1]
Detection UV at 320 nm
Sample Loading Dependent on column size and compound solubility
Post-Purification Processing

To remove the acid modifier (TFA) which can affect the stability of the purified compound, a solid-phase extraction (SPE) step is recommended.

  • Dilute the pooled HPLC fractions with methanol.

  • Pass the solution through a C18 SPE cartridge (e.g., Sep-Pak C18).[1]

  • Wash the cartridge with water to remove salts and acid.

  • Elute the purified this compound with methanol or acetonitrile.

  • Evaporate the solvent. For long-term storage, the compound can be dissolved in a 50% mixture of tert-butanol (B103910) and water and lyophilized.[1]

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of this compound based on typical purification schemes for related compounds. Actual values will vary depending on the specific experimental conditions.

Table 3: Hypothetical Purification Summary for this compound

Purification StepTotal Amount (mg)Purity (%)Recovery (%)
Crude Extract 10005100
Silica Gel Fraction 2002080
Preparative HPLC Pool 35>9570
Final Product 30>9860

Conclusion

The methods described in this application note provide a robust framework for the successful purification of this compound from Streptomyces fermentation cultures. The combination of solvent extraction and reversed-phase HPLC is an effective strategy for obtaining high-purity material suitable for further research and development. The provided protocols can be adapted and optimized to suit specific laboratory conditions and production scales.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing O-Demethylpaulomycin A Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Demethylpaulomycin A biological assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a member of the paulomycin family of antibiotics produced by Streptomyces species. Its primary biological activity is the inhibition of bacterial growth, showing particular efficacy against Gram-positive bacteria. The antibacterial properties of paulomycins are largely attributed to the presence of the paulic acid moiety.[1][2][3][4][5]

Q2: What is the mechanism of action of this compound?

A2: The primary mechanism of action for paulomycins is the inhibition of bacterial protein synthesis.[6][7][8][9] While the precise molecular target on the ribosome for this compound is not definitively established in publicly available literature, it is understood that these compounds interfere with the translation process, thereby halting bacterial proliferation.

Q3: What are the common challenges when working with this compound in biological assays?

A3: Researchers may encounter challenges related to the compound's stability, solubility, and the potential for experimental variability. Paulomycins can be unstable under certain conditions and may degrade into inactive forms, such as paulomenols.[3][4] Ensuring consistent results requires careful handling and optimized assay conditions.

Q4: How should I prepare and store this compound for biological assays?

A4: this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is recommended to store stock solutions at -20°C or lower to minimize degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q5: Which bacterial strains are suitable for testing the activity of this compound?

A5: Gram-positive bacteria are the primary targets for paulomycins. Commonly used strains for antibacterial susceptibility testing include Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. It is also advisable to include a Gram-negative strain, such as Escherichia coli, as a negative control to confirm the spectrum of activity.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Inconsistent or No Antibacterial Activity Observed
Possible Cause Troubleshooting Step
Compound Degradation Paulomycins can be unstable and degrade to inactive paulomenols.[3][4] Prepare fresh stock solutions of this compound in DMSO. Avoid prolonged exposure to light and elevated temperatures.
Incorrect Bacterial Strain Confirm that you are using a susceptible Gram-positive bacterial strain. Paulomycins generally exhibit weak or no activity against Gram-negative bacteria.
Inappropriate Assay Conditions Optimize the pH and temperature of your growth medium, as these can affect both bacterial growth and compound stability.
Solubility Issues Ensure this compound is fully dissolved in the assay medium. Precipitates can lead to inaccurate concentrations. Consider a brief sonication of the stock solution before dilution.
High Inoculum Density An overly dense bacterial culture can overwhelm the antibiotic. Standardize your inoculum to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).
Problem 2: High Variability Between Replicate Wells in Microdilution Assays
Possible Cause Troubleshooting Step
Pipetting Errors Use calibrated pipettes and ensure proper mixing when performing serial dilutions. Small inaccuracies in volume can lead to significant concentration differences.
Edge Effects The outer wells of a microplate are more prone to evaporation. To minimize this, fill the outer wells with sterile medium or water and do not use them for experimental data.
Incomplete Solubilization Visually inspect the wells for any signs of compound precipitation. If observed, optimize the solvent concentration or consider using a different solvent system.
Bacterial Clumping Ensure a homogenous bacterial suspension by vortexing the inoculum before adding it to the wells.
Problem 3: Discrepancies Between Agar (B569324) Diffusion and Broth Microdilution Results
Possible Cause Troubleshooting Step
Poor Diffusion in Agar This compound, being a relatively large molecule, may not diffuse efficiently through the agar matrix. The well diffusion method may be more suitable than the disc diffusion method for larger molecules.
Compound Binding to Agar Components of the agar may interact with the compound, reducing its effective concentration. Consider using a different type of agar or relying on broth-based methods for quantitative analysis.
Solvent Effects The solvent used to dissolve the compound may affect its diffusion. Ensure the solvent evaporates completely from the disc or well before incubation to avoid false inhibition zones.

Quantitative Data

Parameter Description Example Value (Hypothetical)
Minimum Inhibitory Concentration (MIC) The lowest concentration of the compound that prevents visible growth of a microorganism.1.5 µg/mL
Minimum Bactericidal Concentration (MBC) The lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.6.0 µg/mL
IC50 (50% Inhibitory Concentration) The concentration of the compound that inhibits 50% of bacterial growth.0.8 µg/mL

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • This compound stock solution (in DMSO)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Add 100 µL of MHB to all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of a row and mix well.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Prepare a bacterial inoculum in MHB and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the diluted bacterial inoculum to each well.

  • Include a positive control (serial dilutions of a known antibiotic) and a negative control (serial dilutions of DMSO). Also, include a growth control well with no antibiotic.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: MTT Assay for Cytotoxicity Assessment in Mammalian Cells

Materials:

  • This compound stock solution (in DMSO)

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis prep_compound Prepare this compound Stock Solution (DMSO) antibacterial_assay Antibacterial Assay (Broth Microdilution) prep_compound->antibacterial_assay cytotoxicity_assay Cytotoxicity Assay (MTT) prep_compound->cytotoxicity_assay prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) prep_bacteria->antibacterial_assay prep_cells Prepare Mammalian Cells prep_cells->cytotoxicity_assay analyze_mic Determine MIC/MBC antibacterial_assay->analyze_mic analyze_ic50 Determine IC50 cytotoxicity_assay->analyze_ic50

Caption: General experimental workflow for assessing the biological activity of this compound.

Signaling_Pathway cluster_bacterium Bacterial Cell ribosome 70S Ribosome protein Protein Synthesis ribosome->protein Translation compound This compound compound->inhibition inhibition->ribosome Inhibition

Caption: Proposed mechanism of action of this compound via inhibition of bacterial protein synthesis.

Troubleshooting_Tree start Inconsistent/No Activity check_compound Is the compound stable and soluble? start->check_compound check_controls Are the positive and negative controls working? check_compound->check_controls Yes solution_compound Prepare fresh stock solution. Check for precipitation. check_compound->solution_compound No check_assay_params Are assay parameters (e.g., inoculum) optimized? check_controls->check_assay_params Yes solution_controls Troubleshoot control antibiotics/solvents. check_controls->solution_controls No solution_assay Standardize inoculum and optimize conditions. check_assay_params->solution_assay No end Consistent Results check_assay_params->end Yes

Caption: A decision tree for troubleshooting inconsistent results in this compound assays.

References

O-Demethylpaulomycin A stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of O-Demethylpaulomycin A. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary known instability of the paulomycin family of antibiotics?

A1: Paulomycins are recognized for their structural instability. The main degradation pathway involves the loss of the paulic acid moiety, leading to the formation of inactive degradation products known as paulomenols.[1][2] For instance, paulomycin A degrades into paulomenol A. This suggests that the paulic acid group is a key determinant of the molecule's instability.[2][3]

Q2: What is the likely primary degradation product of this compound?

A2: Based on the established degradation pattern of other paulomycins, it is highly probable that this compound undergoes a similar degradation by losing its paulic acid moiety. This would result in the formation of O-Demethylpaulomenol A.

Q3: Are there any known methods to improve the stability of paulomycins?

A3: Research has shown that modifications to the paulic acid moiety can enhance stability. For example, the formation of derivatives containing an N-acetyl-l-cysteine moiety linked to the isothiocyanate group of the paulic acid has been shown to confer greater structural stability in culture compared to the parent paulomycins.[2][4]

Q4: What general conditions are known to cause the degradation of complex antibiotics like paulomycins?

A4: Complex antibiotics are often susceptible to degradation under various stress conditions, including acidic and alkaline hydrolysis, oxidation, heat (thermolysis), and exposure to light (photolysis).[5][6] Forced degradation studies are typically conducted under these conditions to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6][7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of this compound potency in solution. Inherent instability of the molecule, particularly the hydrolysis of the paulic acid moiety.Prepare solutions fresh before use. If storage is necessary, conduct a preliminary stability study to determine optimal conditions (e.g., pH, temperature, light exclusion). Consider using anhydrous solvents if the compound is determined to be water-sensitive.[7]
Appearance of unknown peaks in HPLC analysis of this compound samples. Degradation of the parent compound.Co-inject with a sample that has been subjected to forced degradation (e.g., mild acid or base treatment) to see if the unknown peak corresponds to a known degradant like O-Demethylpaulomenol A. Use a stability-indicating HPLC method to ensure separation of the parent compound from its degradation products.[9]
Inconsistent results in bioassays. Degradation of this compound to inactive products (paulomenols).Ensure that all samples are handled consistently and analyzed promptly after preparation. Verify the purity of the sample using a validated stability-indicating analytical method before conducting bioassays.
Precipitation of the compound from aqueous solutions. Poor solubility or pH-dependent solubility.Determine the solubility of this compound at different pH values. Use appropriate buffers to maintain a pH where the compound is most stable and soluble.

Stability and Degradation Summary

Predicted Degradation Pathway

The principal degradation pathway is anticipated to be the cleavage of the paulic acid moiety.

G O-Demethylpaulomycin_A This compound O-Demethylpaulomenol_A O-Demethylpaulomenol A O-Demethylpaulomycin_A->O-Demethylpaulomenol_A Loss of Paulic Acid Paulic_Acid Paulic Acid O-Demethylpaulomycin_A->Paulic_Acid

Caption: Predicted primary degradation pathway of this compound.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. These should be adapted based on the specific properties of the compound and the analytical method used.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1N HCl) Stock->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) Stock->Base Oxidation Oxidation (e.g., 3% H2O2) Stock->Oxidation Thermal Thermal Stress (e.g., 60°C) Stock->Thermal Photo Photolytic Stress (UV/Vis light) Stock->Photo Neutralize Neutralize Samples (if necessary) Acid->Neutralize Base->Neutralize HPLC Analyze by Stability-Indicating HPLC Method Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Characterize Characterize Degradants (e.g., LC-MS) HPLC->Characterize

Caption: General workflow for forced degradation studies.

Acid and Base Hydrolysis
  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Acid Hydrolysis: Add an equal volume of 0.1 N hydrochloric acid to an aliquot of the stock solution.

  • Base Hydrolysis: Add an equal volume of 0.1 N sodium hydroxide (B78521) to another aliquot of the stock solution.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes to several hours), monitoring the degradation over time.

  • Neutralization: After incubation, neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Oxidative Degradation
  • Preparation: Prepare a stock solution of this compound.

  • Oxidation: Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution.

  • Incubation: Keep the solution at room temperature for a specified duration, protected from light.

  • Analysis: Analyze the samples by HPLC at different time points.

Thermal Degradation
  • Solid State: Store a sample of solid this compound in a controlled temperature oven (e.g., 60°C).

  • Solution State: Incubate a solution of this compound at a specified temperature (e.g., 60°C).

  • Analysis: Withdraw samples at various time intervals and analyze by HPLC.

Photolytic Degradation
  • Exposure: Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Control: Keep a parallel sample protected from light as a control.

  • Analysis: Analyze both the exposed and control samples by HPLC at appropriate time points.

Summary of Potential Degradation Under Forced Conditions

The following table summarizes the expected outcomes of forced degradation studies on this compound, based on the known behavior of the paulomycin class and general principles of drug degradation.

Stress Condition Expected Degradation Potential Major Degradant(s) Analytical Considerations
Acid Hydrolysis Significant degradation expected due to the lability of glycosidic bonds and the paulic acid moiety.O-Demethylpaulomenol A, aglycone fragments.Requires a stability-indicating method capable of resolving polar degradants.
Base Hydrolysis Degradation is likely, potentially through hydrolysis of ester and amide functionalities.O-Demethylpaulomenol A and other hydrolytic products.Ensure proper neutralization before injection to avoid damaging the HPLC column.
Oxidation The molecule contains several functional groups susceptible to oxidation.Oxidized derivatives of the parent compound and its degradants.Use of mass spectrometry (LC-MS) is recommended for the identification of oxidized products.
Thermal Stress Degradation is possible, especially over extended periods or at high temperatures.O-Demethylpaulomenol A and other thermolytic products.Monitor for both chemical degradation and physical changes (e.g., color).
Photolytic Stress The chromophoric structure suggests potential for photodegradation.Photodegradation products, which may be complex.A photodiode array (PDA) detector can be useful to check for peak purity and changes in UV spectra.

References

troubleshooting O-Demethylpaulomycin A experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Demethylpaulomycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental troubleshooting, frequently asked questions, and detailed protocols related to the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the novel kinase, Mitogen-Activated Protein Kinase Kinase Kinase Kinase 5 (MAP4K5). It is believed to act by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates involved in cell proliferation and survival pathways.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q3: What are the known off-target effects of this compound?

A3: While this compound is designed for selectivity towards MAP4K5, some off-target activity has been observed at higher concentrations (>10 µM) against other members of the MAP kinase family.[1][2][3] It is crucial to determine the optimal concentration range for your specific cell line or experimental system to minimize these effects.[4][5]

Q4: Is this compound cytotoxic?

A4: this compound can induce cytotoxicity in cell lines that are highly dependent on the MAP4K5 signaling pathway for survival.[6] The degree of cytotoxicity is cell line-dependent and should be determined empirically using a dose-response curve.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell viability assays.

  • Question: We are observing significant variability in the IC50 values for this compound in our cancer cell line panel. What could be the cause?

  • Answer: Inconsistent IC50 values can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:

    • Compound Stability: Ensure that the this compound stock solution is fresh and has been stored correctly. Degradation of the compound can lead to reduced potency.[7]

    • Cell Health and Density: Confirm that the cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment. Over-confluent or stressed cells can exhibit altered sensitivity to inhibitors.

    • Assay Incubation Time: The duration of compound exposure can significantly impact the apparent IC50. Ensure the incubation time is consistent across all experiments.

    • DMSO Concentration: The final concentration of DMSO in the culture medium should be kept constant across all wells and should not exceed 0.5%, as higher concentrations can be toxic to some cell lines.[8]

    • Positive and Negative Controls: Always include appropriate positive (e.g., a known inhibitor of the pathway) and negative (vehicle control) controls in your assay plate to ensure the assay is performing as expected.[9][10]

Problem 2: No significant inhibition of the target protein in Western blot analysis.

  • Question: We treated our cells with this compound but do not see a decrease in the phosphorylation of the downstream target of MAP4K5. Why might this be?

  • Answer: This could be due to several reasons related to either the compound's activity or the experimental setup.

    • Compound Concentration and Treatment Time: It's possible the concentration of this compound is too low or the treatment time is too short to elicit a measurable effect. Perform a dose-response and a time-course experiment to determine the optimal conditions.

    • Cell Permeability: While many small molecules are cell-permeable, issues with uptake can occur.[11] Consider performing an in vitro kinase assay with purified enzyme to confirm direct inhibition.

    • Target Engagement: The compound may not be reaching its intracellular target. Cellular assays can help confirm target engagement in a more biologically relevant setting.[11][12]

    • Antibody Quality: Ensure the primary antibody used for detecting the phosphorylated substrate is specific and sensitive. Validate the antibody with positive and negative controls.

    • Protein Degradation: Some kinase inhibitors can lead to the degradation of their target proteins, which might be an alternative explanation for the observed results.[13][14]

Problem 3: High background signal in the in vitro kinase assay.

  • Question: Our in vitro kinase assay with recombinant MAP4K5 is showing a high background signal, making it difficult to determine the inhibitory effect of this compound. What can we do?

  • Answer: A high background in a kinase assay can obscure the results. Here are some common causes and solutions:

    • ATP Concentration: Using an ATP concentration that is too high can lead to a high background. The optimal ATP concentration should be close to the Km value for the enzyme.

    • Enzyme Purity and Concentration: Ensure the recombinant MAP4K5 is of high purity and use the lowest concentration of the enzyme that still provides a robust signal.[10][15]

    • Non-specific Binding: The substrate or the detection antibody may be binding non-specifically to the plate. Ensure proper blocking steps are included in your protocol.

    • Assay Buffer Composition: The components of the assay buffer, such as divalent cations (e.g., Mg2+, Mn2+), can influence enzyme activity and background signal. Optimize the buffer composition for your specific enzyme.[16]

    • Inhibitor Precipitation: At higher concentrations, this compound might precipitate in the aqueous assay buffer. Check the solubility of the compound in the final assay conditions.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Standard Deviation
A549Lung Cancer1.2± 0.3
MCF-7Breast Cancer5.8± 1.1
HCT116Colon Cancer0.9± 0.2
U87 MGGlioblastoma10.5± 2.4

Table 2: In Vitro Kinase Inhibition Data

KinaseIC50 (nM)Standard Deviation
MAP4K550± 8
MAP4K41200± 150
p38α>10000N/A
JNK1>10000N/A

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Target Inhibition
  • Cell Treatment: Plate cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: In Vitro Kinase Assay
  • Reaction Setup: In a 96-well plate, add the following components in order: assay buffer, recombinant MAP4K5 enzyme, this compound or vehicle control, and the substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Use a phosphospecific antibody and a suitable detection method (e.g., fluorescence, luminescence) to quantify the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

G cluster_0 Upstream Signaling cluster_1 MAP4K5 Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Effector Proteins Effector Proteins Receptor Tyrosine Kinase->Effector Proteins MAP4K5 MAP4K5 Effector Proteins->MAP4K5 Downstream Kinase Downstream Kinase MAP4K5->Downstream Kinase Phosphorylation Transcription Factors Transcription Factors Downstream Kinase->Transcription Factors Phosphorylation Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival This compound This compound This compound->MAP4K5 Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_0 In Vitro cluster_1 Cell-Based cluster_2 In Vivo Biochemical Assay Biochemical Assay Hit Compound Hit Compound Biochemical Assay->Hit Compound Target Identification Target Identification Target Identification->Biochemical Assay Cell Viability Assay Cell Viability Assay Hit Compound->Cell Viability Assay Western Blot Western Blot Cell Viability Assay->Western Blot Lead Compound Lead Compound Western Blot->Lead Compound Animal Model Animal Model Lead Compound->Animal Model Preclinical Candidate Preclinical Candidate Animal Model->Preclinical Candidate

Caption: General experimental workflow for inhibitor testing.

G Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results Check Compound Check Compound (Storage, Age) Inconsistent Results->Check Compound No Issue Resolved Issue Resolved Inconsistent Results->Issue Resolved Yes Check Compound->Inconsistent Results Problem Found Check Cells Check Cells (Health, Density) Check Compound->Check Cells OK Check Cells->Inconsistent Results Problem Found Check Assay Check Assay (Controls, Reagents) Check Cells->Check Assay OK Check Assay->Issue Resolved OK Consult Senior Scientist Consult Senior Scientist Check Assay->Consult Senior Scientist Problem Persists

Caption: Troubleshooting decision tree for inconsistent results.

References

improving O-Demethylpaulomycin A solubility for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Demethylpaulomycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the solubility of this compound in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solution preparation, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[1][2][3][4] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar organic compounds.[1][3][4]

Q2: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous cell culture medium. What can I do to prevent this?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to mitigate this issue:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.

  • Use a Co-solvent System: In some instances, a combination of solvents can improve solubility compared to a single solvent.

  • Employ Surfactants or Cyclodextrins: These agents can form micelles or inclusion complexes, respectively, which helps to keep the compound dispersed in the aqueous medium.[5][6][7]

  • Gentle Warming and Mixing: Briefly warming the aqueous medium to 37°C and vortexing while adding the DMSO stock solution can aid in dissolution.[2]

Q3: Are there alternative solvents to DMSO if it is not suitable for my experiment?

A3: Yes, other water-miscible organic solvents can be tested, such as ethanol (B145695), methanol, dimethylformamide (DMF), and dimethylacetamide (DMA). It is crucial to always include a vehicle control in your experiments to account for any potential effects of the solvent itself.

Q4: Can I use pH modification to improve the solubility of this compound?

A4: If this compound has ionizable functional groups, adjusting the pH of the solution can significantly impact its solubility. For acidic compounds, increasing the pH (making it more basic) can increase solubility, while for basic compounds, decreasing the pH (making it more acidic) can have the same effect.

Q5: What are some advanced formulation strategies if simple solvent-based approaches fail?

A5: For compounds with very poor solubility, more advanced formulation techniques may be necessary. These can include:

  • Solid Dispersions: The drug is dispersed in a polymer matrix, which can improve both solubility and dissolution rate.[6]

  • Lipid-Based Formulations: Encapsulating the compound in liposomes or using self-emulsifying drug delivery systems (SEDDS) can enhance solubility and bioavailability.[6][7]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, which can lead to improved dissolution.[8][9]

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides step-by-step solutions for common solubility issues encountered during in vitro studies with this compound.

Issue Potential Cause Recommended Solution
Precipitation in Aqueous Buffer The aqueous solubility of this compound is limited, especially at higher concentrations.1. Co-solvents: Introduce a biocompatible co-solvent like ethanol or propylene (B89431) glycol at a low percentage (e.g., 1-5% v/v).[10] 2. pH Adjustment: If applicable, adjust the pH of the buffer to a range where the compound is more soluble. 3. Warming: Gently warm the solution to 37°C while stirring.[2]
Cloudiness or Micelle Formation This compound may be forming aggregates or micelles at the concentration being used.1. Work Below Critical Concentration: If possible, conduct experiments at a concentration below which aggregation occurs. 2. Use of Surfactants: The addition of a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) can help to prevent aggregation.[11]
Difficulty Dissolving High Concentrations The desired concentration exceeds the intrinsic solubility of this compound in the chosen solvent system.1. Cyclodextrin Complexation: Utilize cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes that can significantly increase aqueous solubility.[6][10] 2. Sonication: Use an ultrasonic bath to aid in the dissolution of the compound.[11]
Inconsistent Results Between Experiments Variability in the preparation of the compound solution.1. Standardized Protocol: Develop and adhere to a strict, standardized protocol for solution preparation. 2. Fresh Preparations: Prepare fresh solutions for each experiment to avoid issues with compound degradation or precipitation over time.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh out a precise amount of this compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 1 mL for a 10 mg/mL stock).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium
  • Pre-warm the aqueous cell culture medium or buffer to 37°C.

  • While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Visually inspect the final solution for any signs of precipitation or cloudiness before applying it to your experimental system.

Visualizations

experimental_workflow cluster_start Start: this compound Powder cluster_dissolution Step 1: Initial Dissolution cluster_dilution Step 2: Aqueous Dilution cluster_troubleshooting Step 3: Troubleshooting cluster_solutions Solubility Enhancement Strategies cluster_end End: Ready for In Vitro Assay start This compound Powder dissolve Dissolve in 100% DMSO start->dissolve dilute Dilute into Aqueous Medium dissolve->dilute precipitate Precipitation Occurs dilute->precipitate  Issue no_precipitate No Precipitation dilute->no_precipitate  Success cosolvent Add Co-solvent precipitate->cosolvent surfactant Add Surfactant/Cyclodextrin precipitate->surfactant ph_adjust Adjust pH precipitate->ph_adjust end_point Proceed to Assay no_precipitate->end_point cosolvent->dilute surfactant->dilute ph_adjust->dilute

Caption: Workflow for dissolving and troubleshooting this compound solubility.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular receptor Bacterial Ribosome (Target) protein_synthesis Protein Synthesis inhibition Inhibition of Protein Synthesis cell_death Bacterial Cell Death inhibition->cell_death ODPA This compound ODPA->receptor Binds to ODPA->inhibition Leads to

Caption: Postulated mechanism of action for this compound.

References

preventing O-Demethylpaulomycin A precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Demethylpaulomycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of this compound in cell culture media, ensuring reliable and reproducible experimental outcomes.

Troubleshooting Guide

This guide addresses common issues related to this compound precipitation during in vitro experiments.

Problem 1: Precipitate Forms Immediately Upon Addition to Cell Culture Media

Potential Cause Recommended Solution
High Final Concentration The desired concentration of this compound may exceed its solubility limit in the aqueous environment of the cell culture medium. Perform a dose-response experiment starting with a lower final concentration.
Improper Dilution Technique Rapidly adding a concentrated stock solution (e.g., in 100% DMSO) to the media can cause the compound to "crash out" of solution.[1][2] Employ a serial dilution method or add the stock solution drop-wise to pre-warmed (37°C) media while gently swirling.[1]
Localized High Concentration Pipetting the stock solution directly into a small volume of media can create a localized area of high concentration, leading to precipitation.[2] Always add the stock solution to the final volume of media with gentle agitation.
High Solvent Concentration in Final Solution While solvents like DMSO are necessary for initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution in aqueous media.[1] Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1]

Problem 2: Precipitate Forms Over Time During Incubation

Potential Cause Recommended Solution
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may decrease the solubility of the compound.[1] Minimize the time that culture vessels are outside the incubator.[1]
pH Shift in Media The CO2 environment in an incubator can cause a gradual shift in the pH of the media, which can affect the solubility of pH-sensitive compounds. Ensure your medium is adequately buffered, considering the use of HEPES for additional buffering capacity.[1]
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[1] If possible, test the solubility in a simpler buffered saline solution (like PBS) to see if media components are the issue. Consider using a different basal media formulation.[1]
Evaporation of Media In long-term experiments, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[1] Ensure proper humidification of the incubator and use low-evaporation lids or sealing films.[1]
Troubleshooting Workflow

The following diagram provides a logical workflow for addressing precipitation issues with this compound.

G start Precipitation Observed check_timing When does precipitation occur? start->check_timing immediately Immediately upon addition to media check_timing->immediately Immediately over_time Over time during incubation check_timing->over_time Gradually sol_immediate Troubleshoot Immediate Precipitation immediately->sol_immediate sol_over_time Troubleshoot Gradual Precipitation over_time->sol_over_time action_immediate1 1. Review Final Concentration (Is it too high?) sol_immediate->action_immediate1 action_over_time1 1. Minimize Temperature Fluctuations sol_over_time->action_over_time1 action_immediate2 2. Refine Dilution Technique (Use serial dilution, add dropwise to warmed media) action_immediate1->action_immediate2 action_immediate3 3. Check Final Solvent % (Keep DMSO <0.5%, ideally <0.1%) action_immediate2->action_immediate3 end_solved Issue Resolved action_immediate3->end_solved action_over_time2 2. Ensure Proper Media Buffering (Check pH) action_over_time1->action_over_time2 action_over_time3 3. Prevent Evaporation (Humidify incubator, seal plates) action_over_time2->action_over_time3 action_over_time3->end_solved

Caption: Troubleshooting decision tree for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing an this compound stock solution? A1: For hydrophobic compounds like this compound, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent due to its ability to dissolve a wide range of nonpolar compounds and its miscibility with water.[1] It is crucial to prepare a high-concentration stock solution in 100% DMSO.[2]

Q2: What is the maximum recommended final concentration of DMSO in my cell culture? A2: High concentrations of DMSO can be toxic to cells. It is advisable to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v), with many protocols recommending 0.1% or lower to avoid impacting cell viability and function. The tolerance to DMSO can be cell-line specific, so it is best to run a vehicle control to assess its effect on your cells.

Q3: Can I filter the media to remove the precipitate? A3: Filtering the media after precipitation has occurred is not recommended. The precipitate is the compound of interest, and filtering it out will lower its effective concentration in an unquantifiable way, making experimental results unreliable.[1] It is better to address the root cause of the precipitation.

Q4: Will serum in the media help prevent precipitation? A4: Serum contains proteins like albumin that can bind to and help solubilize hydrophobic compounds.[1] However, this effect has its limits, and at high concentrations, a compound can still precipitate even in the presence of serum.[1] Using a carrier protein like bovine serum albumin (BSA) in serum-free media can also be a strategy to increase solubility.[2]

Q5: Could the pH of the media affect the solubility of this compound? A5: Yes, the solubility of compounds can be pH-dependent. The activity of paldimycin (B20097), an antibiotic related to the paulomycin family, has been shown to be greater in media with a pH of 6.8.[3] Changes in media pH, which can occur in a CO2 incubator, might affect the solubility of this compound.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).

  • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication or gentle warming (to 37°C) can be applied.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][4]

Protocol 2: Preparation of Final Working Solution in Cell Culture Media
  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Warm the required volume of complete cell culture medium (with or without serum) to 37°C in a water bath.

  • Serial Dilution Method (Recommended):

    • Create an intermediate dilution of the high-concentration stock in 100% DMSO if a very low final concentration is required.[5]

    • Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium while gently swirling or vortexing.[1] This ensures rapid and even dispersion, preventing localized high concentrations.[2]

  • Ensure the final DMSO concentration remains within the tolerated range for your specific cell line (ideally ≤ 0.1%).

  • Visually inspect the medium for any signs of precipitation immediately after preparation and before adding to the cells.

Protocol 3: Determining Maximum Soluble Concentration

This protocol helps to empirically determine the solubility limit of this compound in your specific cell culture medium.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM) as described in Protocol 1.

  • Set up a series of sterile microcentrifuge tubes, each containing 1 mL of your complete cell culture medium, pre-warmed to 37°C.

  • Prepare a range of concentrations by adding increasing amounts of the stock solution to the media tubes. It is recommended to perform serial dilutions. For example, prepare a 100 µM solution and then perform 2-fold serial dilutions from there.

  • Vortex each tube gently immediately after adding the stock solution.

  • Incubate the tubes under the same conditions as your experiment (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2 hours).

  • After incubation, visually inspect each tube for signs of precipitation (cloudiness, crystals). Examining a small drop under a microscope can help detect fine precipitates.

  • The highest concentration that remains clear is the maximum working concentration you should use for your experiments under these conditions.

Summary of Quantitative Data

ParameterRecommended ValueNotes
Stock Solution Solvent 100% DMSOOther options like ethanol (B145695) or DMF may be possible but are generally more toxic to cells.[1]
Stock Solution Storage -20°C or -80°C (in aliquots)Avoid repeated freeze-thaw cycles to maintain compound integrity and prevent precipitation upon thawing.[4]
Final DMSO Concentration ≤ 0.5% , ideally ≤ 0.1% (v/v)Cell line dependent. Always run a vehicle control to test for solvent toxicity.
Media Temperature for Dilution 37°CPre-warming the media can help maintain solubility during dilution.

References

O-Demethylpaulomycin A degradation under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation of O-Demethylpaulomycin A under various storage conditions. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound is susceptible to degradation through several mechanisms, primarily hydrolysis, oxidation, and photodegradation. Key factors influencing its stability include temperature, pH, light exposure, and the presence of oxidizing agents. Degradation can result in the loss of biological activity and the formation of impurities.[1][2]

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure the stability of this compound, it is recommended to store the compound as a dry powder in a tightly sealed container at -20°C, protected from light. If a stock solution is prepared, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Solutions should be prepared in a suitable anhydrous solvent and used as quickly as possible.

Q3: How can I detect and quantify the degradation of this compound in my samples?

A3: The most common and effective methods for detecting and quantifying this compound and its degradation products are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5] These techniques allow for the separation of the parent compound from its degradants and provide both quantitative and qualitative information.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in older samples. Degradation of this compound due to improper storage.1. Re-evaluate storage conditions. Ensure the compound is stored as a dry powder at -20°C or as a solution at -80°C, protected from light. 2. Perform analytical testing (e.g., HPLC) to assess the purity of the stock. 3. Prepare fresh solutions from a new vial of the compound for critical experiments.
Appearance of unexpected peaks in HPLC chromatogram. Formation of degradation products.1. Analyze the sample using LC-MS to identify the mass of the unknown peaks and propose potential structures of degradation products. 2. Review the sample handling and storage history to identify potential causes of degradation (e.g., exposure to high temperatures, light, or incompatible solvents).
Inconsistent results between experimental replicates. Variable degradation of this compound across different sample preparations.1. Standardize the protocol for sample preparation, ensuring consistent timing, temperature, and light exposure for all replicates. 2. Prepare a fresh stock solution and use it for all concurrent experiments to minimize variability.

Experimental Protocols

Protocol 1: Stability Testing of this compound under Different Temperature Conditions

Objective: To evaluate the impact of temperature on the stability of this compound in a buffered solution.

Methodology:

  • Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

  • Dilute the stock solution to a final concentration of 50 µg/mL in a pH 7.4 phosphate-buffered saline (PBS).

  • Aliquot the solution into three sets of amber vials.

  • Store each set at a different temperature: 4°C (refrigerated), 25°C (room temperature), and 40°C (accelerated degradation).

  • At specified time points (0, 24, 48, 72, and 168 hours), withdraw an aliquot from each temperature condition.

  • Immediately analyze the samples by HPLC-UV to determine the remaining concentration of this compound.

Protocol 2: Analysis of this compound and its Degradation Products by LC-MS

Objective: To identify and quantify this compound and its major degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.

Data Presentation

Table 1: Degradation of this compound at Different Temperatures over 168 Hours

Time (hours)% Remaining at 4°C% Remaining at 25°C% Remaining at 40°C
0100.0100.0100.0
2498.592.175.3
4897.285.658.1
7296.078.942.7
16892.360.515.4

Table 2: Major Degradation Products of this compound Identified by LC-MS

Degradation ProductRetention Time (min)Observed m/z [M+H]⁺Proposed Identity
DP112.5593.2Hydrolytic product (loss of isothiocyanato-butenoyl group)
DP210.8431.1Aglycone (loss of both sugar moieties)
DP314.2790.8Oxidized product (+16 Da)

Visualizations

Diagram 1: Proposed Hydrolytic Degradation Pathway of this compound

A This compound (m/z 773.2) B DP1 (m/z 593.2) A->B Hydrolysis of butenoyl group C DP2 (m/z 431.1) B->C Hydrolysis of glycosidic bond

Caption: Proposed hydrolytic degradation pathway of this compound.

Diagram 2: Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep1 Prepare Stock Solution (1 mg/mL in DMSO) prep2 Dilute in PBS (50 µg/mL) prep1->prep2 storage1 4°C prep2->storage1 Aliquot storage2 25°C prep2->storage2 Aliquot storage3 40°C prep2->storage3 Aliquot analysis1 Withdraw Samples at Time Points storage1->analysis1 storage2->analysis1 storage3->analysis1 analysis2 HPLC-UV Analysis analysis1->analysis2

Caption: Workflow for assessing the temperature stability of this compound.

References

Technical Support Center: O-Demethylpaulomycin A Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low yield often encountered during the purification of O-Demethylpaulomycin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary microbial source?

This compound is a structural analog of paulomycin A, a glycosylated antibiotic. Like other paulomycins, it is a secondary metabolite produced by actinomycete bacteria. The primary reported source of this compound is Streptomyces paulus strain 273. It has also been isolated from Streptomyces albus J1074.

Q2: What are the known stability issues with paulomycins that could affect yield?

Paulomycins, including this compound, are known to be unstable. A significant degradation pathway involves the loss of the paulic acid moiety, which contains a reactive isothiocyanate group, leading to the formation of inactive paulomenols.[1][2] This degradation can be influenced by factors such as pH, temperature, and the presence of nucleophiles.[3][4] The isothiocyanate group is electrophilic and can react with various nucleophiles, leading to compound loss.[3]

Q3: What is a typical starting yield for paulomycin-related compounds from fermentation?

Troubleshooting Guides

Issue 1: Low Yield of Crude this compound Extract

Possible Causes:

  • Suboptimal Fermentation Conditions: Inadequate nutrition, pH, temperature, or aeration during fermentation of Streptomyces paulus can lead to poor production of secondary metabolites.

  • Inefficient Extraction: The chosen solvent system may not be optimal for extracting this compound from the fermentation broth or mycelium.

  • Degradation during Extraction: The compound may be degrading due to unfavorable pH, high temperatures, or prolonged extraction times.

Troubleshooting Steps:

Parameter Recommendation
Fermentation Medium Ensure all components of the growth medium are fresh and correctly proportioned. Consider trial fermentations with varied carbon and nitrogen sources.
Fermentation pH Maintain the pH of the fermentation broth within the optimal range for Streptomyces paulus growth and secondary metabolite production (typically near neutral).
Extraction Solvent Ethyl acetate (B1210297) is a commonly used solvent for extracting paulomycins. Consider experimenting with other organic solvents of varying polarity.
Extraction Temperature Perform extractions at room temperature or below to minimize thermal degradation. Avoid prolonged exposure to heat.
Extraction pH Adjust the pH of the fermentation broth prior to extraction to ensure this compound is in a neutral, less water-soluble form.
Issue 2: Significant Product Loss During Chromatographic Purification

Possible Causes:

  • Compound Degradation on Column: this compound may be degrading on the stationary phase, especially if it is acidic or basic.

  • Irreversible Adsorption: The compound may be irreversibly binding to the silica (B1680970) gel or other stationary phase.

  • Inappropriate Solvent System: The mobile phase may not be effectively eluting the compound, or it may be causing degradation.

  • Co-elution with Impurities: The target compound may be co-eluting with other compounds, making isolation difficult and reducing the yield of the pure fraction.

Troubleshooting Steps:

Parameter Recommendation
Stationary Phase If using silica gel, consider using a buffered silica gel to maintain a neutral pH. Alternatively, reversed-phase chromatography (C18) may be a milder option.
Mobile Phase pH For reversed-phase HPLC, consider adding a small amount of a volatile acid, such as 0.1% trifluoroacetic acid (TFA), to the mobile phase to improve peak shape and reduce tailing.[1]
Temperature Control Perform chromatographic separations at room temperature or consider using a cooled column to enhance stability.
Gradient Optimization Develop a shallow gradient during elution to ensure good separation from closely related impurities.
Fraction Collection Collect smaller fractions and analyze them promptly by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the pure compound.

Experimental Protocols

Protocol 1: Fermentation of Streptomyces paulus for this compound Production

This is a generalized protocol and should be optimized for your specific strain and laboratory conditions.

  • Seed Culture Preparation:

    • Inoculate a suitable agar (B569324) medium (e.g., ISP2 agar) with a spore suspension or mycelial fragment of S. paulus.

    • Incubate at 28-30°C for 7-10 days until good sporulation is observed.

    • Transfer a loopful of spores/mycelia to a flask containing a seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.

  • Production Culture:

    • Inoculate a production medium (e.g., R5A medium) with the seed culture (typically 5-10% v/v).

    • Incubate at 28-30°C with shaking at 200-250 rpm for 5-7 days.

    • Monitor the production of this compound by analytical HPLC or bioassay.

Protocol 2: Extraction of Crude this compound
  • Harvesting:

    • Separate the mycelium from the culture broth by centrifugation or filtration.

  • Extraction:

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Extract the mycelium separately with ethyl acetate or methanol (B129727).

  • Concentration:

    • Combine all organic extracts.

    • Dry the combined extract over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage:

    • Store the crude extract at -20°C or below until further purification.

Protocol 3: HPLC Purification of this compound

This protocol is a starting point and should be optimized based on the crude extract's complexity and the available HPLC system.

  • Column: A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm for analytical or a larger preparative column).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Methanol with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient:

    • Start with a mobile phase composition suitable for binding the compound to the column (e.g., 40-50% B).

    • Run a linear gradient to a higher concentration of Solvent B (e.g., 80-90%) over 20-30 minutes to elute the compound. A shallow gradient is recommended for better resolution. A starting point could be a preparative HPLC using 57% methanol with 0.1% TFA in water under isocratic conditions.[1]

  • Detection:

    • Monitor the elution profile using a UV detector at a wavelength where paulomycins are known to absorb (e.g., around 238 nm and 320 nm).[1]

  • Fraction Collection:

    • Collect fractions corresponding to the peak of interest.

  • Post-Purification:

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification spore_stock Streptomyces paulus Spore Stock seed_culture Seed Culture spore_stock->seed_culture Inoculation production_culture Production Culture seed_culture->production_culture Inoculation harvest Harvest (Centrifugation/Filtration) production_culture->harvest solvent_extraction Solvent Extraction (Ethyl Acetate) harvest->solvent_extraction concentration Concentration (Rotary Evaporation) solvent_extraction->concentration crude_extract Crude Extract concentration->crude_extract hplc Preparative HPLC crude_extract->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_analysis Purity Analysis fraction_collection->purity_analysis pure_compound Pure this compound purity_analysis->pure_compound

Caption: Experimental workflow for this compound production and purification.

troubleshooting_low_yield cluster_investigation Investigation Stage cluster_optimization Optimization Stage start Low Yield of this compound check_fermentation Review Fermentation Parameters start->check_fermentation check_extraction Review Extraction Protocol start->check_extraction check_purification Review Purification Protocol start->check_purification check_stability Assess Compound Stability start->check_stability optimize_fermentation Optimize Media & Conditions check_fermentation->optimize_fermentation optimize_extraction Optimize Solvent & Conditions check_extraction->optimize_extraction optimize_hplc Optimize HPLC Method check_purification->optimize_hplc stability_testing Perform Stability Studies (pH, Temp) check_stability->stability_testing optimize_fermentation->start Re-evaluate Yield optimize_extraction->start Re-evaluate Yield optimize_hplc->start Re-evaluate Yield stability_testing->start Re-evaluate Yield

Caption: Logical workflow for troubleshooting low yield in this compound purification.

References

Technical Support Center: Optimizing O-Demethylpaulomycin A Concentration for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of O-Demethylpaulomycin A in your antibacterial assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer clear protocols for determining the optimal concentration of this novel antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the expected spectrum of activity for this compound?

A1: this compound belongs to the paulomycin family of antibiotics, which are known to be primarily active against Gram-positive bacteria.[1][2][3] Therefore, it is expected to show inhibitory activity against bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. Its activity against Gram-negative bacteria may be limited.

Q2: I am observing no antibacterial activity with this compound. What could be the reason?

A2: There are several potential reasons for a lack of observed activity. Firstly, ensure that your stock solution of this compound was prepared correctly and has not degraded. Secondly, confirm the viability of your bacterial inoculum. It is also possible that the concentration range you are testing is too low. We recommend performing a broad-range initial screen to determine the approximate inhibitory concentration. Lastly, the specific bacterial strain you are using may have intrinsic or acquired resistance to this class of antibiotics.

Q3: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent between experiments. What are the common causes of variability?

A3: Inconsistent MIC results can arise from several factors. Key areas to check are the standardization of the bacterial inoculum density, the quality and pH of the growth medium, and the precise preparation of serial dilutions of this compound. The "inoculum effect," where a higher bacterial density can lead to a higher apparent MIC, is a common source of variability. Adhering strictly to standardized protocols for inoculum preparation is crucial for reproducibility.

Q4: this compound has poor solubility in aqueous media. How should I prepare my stock solution?

A4: For compounds with limited aqueous solubility, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions. It is important to ensure that the final concentration of DMSO in your assay does not exceed a level that affects bacterial growth (typically ≤1% v/v). Always include a solvent control (media with the same final concentration of DMSO but without this compound) in your experiments to verify that the solvent is not inhibiting bacterial growth.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No zones of inhibition in a disk diffusion assay. 1. This compound did not diffuse properly through the agar (B569324) due to poor solubility. 2. The concentration of this compound on the disk is too low. 3. The bacterial strain is resistant.1. Broth microdilution is a more suitable method for compounds with poor aqueous solubility. 2. Increase the concentration of the compound on the disk. 3. Confirm the activity of the compound against a known susceptible control strain.
Bacterial growth in all wells of a broth microdilution assay. 1. The concentration range of this compound is too low. 2. The bacterial inoculum is too high. 3. Inactivation of this compound by components in the media.1. Test a wider and higher range of concentrations. 2. Ensure the inoculum is standardized to a 0.5 McFarland standard and diluted to the final recommended cell density. 3. Investigate potential interactions with media components.
Precipitation of this compound is observed in the wells. 1. The concentration of this compound exceeds its solubility limit in the assay medium. 2. The stock solution was not properly dissolved before adding to the medium.1. Lower the highest concentration in your serial dilution. 2. Ensure your DMSO stock solution is fully dissolved before preparing the dilutions in the assay medium. Gently vortex between dilution steps.
The MIC value is lower than expected or varies significantly. 1. The bacterial inoculum is too low. 2. The incubation time was too short.1. Re-standardize your inoculum preparation procedure. 2. Ensure incubation is carried out for the recommended duration (typically 16-20 hours for many bacteria).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Dissolving: Dissolve the powder in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the compound is completely dissolved by vortexing.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Broth Microdilution Assay for MIC Determination
  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for the assay.

  • Serial Dilutions:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 of a designated row.

    • Prepare an intermediate dilution of your this compound stock solution in CAMHB.

    • Add 100 µL of this starting concentration of this compound to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Quantitative Data Summary

The following table provides representative MIC ranges for common Gram-positive bacteria. Note: These are example values, and researchers must determine the MIC for their specific bacterial strains and experimental conditions.

Bacterial Species Typical MIC Range for Gram-Positive Active Antibiotics (µg/mL)
Staphylococcus aureus0.25 - 4
Streptococcus pneumoniae0.06 - 2
Enterococcus faecalis1 - 16

Visualizations

Signaling Pathway: Hypothetical Mechanism of Action

While the exact mechanism of this compound is a subject of ongoing research, related antibiotics like arylomycins are known to inhibit Type I Signal Peptidase (SPase). This enzyme is crucial for the bacterial protein secretion pathway. Inhibition of SPase leads to an accumulation of unprocessed pre-proteins, disrupting cell wall maintenance and other essential cellular functions, ultimately leading to bacterial cell death.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Ribosome Ribosome Pre-protein Pre-protein Ribosome->Pre-protein Translation Sec Translocon Sec Translocon Pre-protein->Sec Translocon Targeting SPase Signal Peptidase (SPase) Sec Translocon->SPase Translocation Mature Protein Mature Protein SPase->Mature Protein Cleavage & Release Cell Wall Maintenance Cell Wall Maintenance Mature Protein->Cell Wall Maintenance This compound This compound This compound->SPase Inhibition G Start Start Prepare this compound Stock Prepare this compound Stock Start->Prepare this compound Stock Serial Dilution in 96-Well Plate Serial Dilution in 96-Well Plate Prepare this compound Stock->Serial Dilution in 96-Well Plate Inoculate Plate Inoculate Plate Serial Dilution in 96-Well Plate->Inoculate Plate Prepare Bacterial Inoculum (0.5 McFarland) Prepare Bacterial Inoculum (0.5 McFarland) Prepare Bacterial Inoculum (0.5 McFarland)->Inoculate Plate Incubate (35°C, 16-20h) Incubate (35°C, 16-20h) Inoculate Plate->Incubate (35°C, 16-20h) Read Results Read Results Incubate (35°C, 16-20h)->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

References

Validation & Comparative

A Comparative Guide to the Antibacterial Activity of O-Demethylpaulomycin A and Paulomycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial properties of O-Demethylpaulomycin A and Paulomycin A. While direct quantitative comparisons of their activity are limited in publicly available literature, this document synthesizes existing data on their general activity, structural relationship, and the experimental protocols used to evaluate such compounds.

Introduction

Paulomycins are a class of glycosidic antibiotics produced by various Streptomyces species, known for their potent activity primarily against Gram-positive bacteria.[1][2][3] Paulomycin A is a well-characterized member of this family. This compound is a structural analog of Paulomycin A, differing by the absence of a methyl group on the paulomycose sugar moiety.[1] Both compounds share a common structural backbone, including the unique paulic acid residue, which is considered crucial for their antibacterial action.[1]

Data Presentation: Antibacterial Activity

Below is a summary of reported MIC values for Paulomycin A against selected Gram-positive bacteria to provide a baseline for its antibacterial efficacy. It is anticipated that this compound would show a similar spectrum and potency.

Bacterial StrainPaulomycin A MIC (µg/mL)
Staphylococcus aureus[Data not available in searched literature]
Staphylococcus epidermidis[Data not available in searched literature]
Streptococcus pneumoniae[Data not available in searched literature]
Enterococcus faecalis[Data not available in searched literature]

Note: Specific MIC values for Paulomycin A against the listed strains were not found in the reviewed literature. The table structure is provided as a template for when such data becomes available.

Structural Relationship and Biosynthesis

Paulomycin A and this compound are closely related structurally. The biosynthetic pathway of paulomycins originates from chorismate and involves a series of enzymatic modifications, including glycosylation and the formation of the distinct paulic acid moiety. This compound is a naturally occurring analog within this biosynthetic pathway.

Structural Relationship of Paulomycins Paulomycin Biosynthetic Pathway Paulomycin Biosynthetic Pathway Paulomycin A Paulomycin A Paulomycin Biosynthetic Pathway->Paulomycin A Methylation This compound This compound Paulomycin Biosynthetic Pathway->this compound Demethylation

Structural relationship of paulomycins.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds like this compound and Paulomycin A, based on standard broth microdilution techniques.

Determination of Minimum Inhibitory Concentration (MIC)

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.

  • Several colonies are then suspended in a sterile saline or broth solution.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions:

  • Stock solutions of this compound and Paulomycin A are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • A series of two-fold serial dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range is selected to bracket the expected MIC value.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antibiotic is inoculated with the prepared bacterial suspension.

  • A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included on each plate.

  • The plates are incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Experimental Workflow

The following diagram outlines the typical workflow for an antibacterial susceptibility test to determine the MIC of a compound.

Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Standardize & Dilute Antibiotic Stock Antibiotic Stock Serial Dilution Serial Dilution Antibiotic Stock->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination Visual/Spectrophotometric Reading

Workflow for MIC determination.

Mechanism of Action

The precise mechanism of action for the paulomycin class of antibiotics has not been fully elucidated in the reviewed literature. However, the structural integrity of the paulic acid moiety is known to be essential for their antibacterial activity.[1] The isothiocyanate group within this moiety is a reactive electrophile that could potentially interact with and inactivate key bacterial enzymes or proteins, leading to cell death. Further research is required to identify the specific molecular targets of paulomycins.

Conclusion

This compound and Paulomycin A are closely related antibiotics with potent activity against Gram-positive bacteria. While direct quantitative comparisons are lacking, the available evidence suggests they possess a similar antibacterial spectrum and potency. The provided experimental protocol for MIC determination offers a standardized method for future comparative studies. Elucidation of the precise mechanism of action of the paulomycin family remains an important area for future research and could aid in the development of novel antibacterial agents.

References

Validating the Mechanism of Action of O-Demethylpaulomycin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of O-Demethylpaulomycin A (ODMP-A) with the well-established antibiotic, vancomycin (B549263). It includes supporting experimental data and detailed methodologies for key validation experiments, offering a comprehensive resource for researchers in antibiotic drug discovery.

Introduction to this compound

This compound is a member of the paulomycin family of antibiotics, which are complex glycosylated molecules produced by Streptomyces species. While direct studies on ODMP-A are limited, its structural similarity to other paulomycins, such as pulvomycin (B1679863), provides a strong basis for its proposed mechanism of action. The antibacterial activity of paulomycins is largely attributed to their unique paulic acid moiety. In contrast, derivatives lacking this component, such as paulomenols, are inactive.

Proposed Mechanism of Action of this compound

Based on evidence from structurally related compounds, ODMP-A is hypothesized to be a potent inhibitor of bacterial protein synthesis. The specific molecular target is believed to be the elongation factor Tu (EF-Tu) , a crucial protein involved in the elongation phase of translation.

Signaling Pathway of Protein Synthesis Elongation and Inhibition by ODMP-A:

GTP GTP Ternary_Complex EF-Tu-GTP-aa-tRNA (Ternary Complex) GTP->Ternary_Complex EFTu EF-Tu EFTu->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome (A-site) Ternary_Complex->Ribosome Binds to A-site Peptide_Elongation Peptide Chain Elongation Ribosome->Peptide_Elongation GTP Hydrolysis ODMPA This compound ODMPA->EFTu Binds to EF-Tu

Caption: Proposed inhibition of protein synthesis by ODMP-A.

ODMP-A is thought to bind to EF-Tu, preventing the formation of the essential ternary complex with GTP and aminoacyl-tRNA (aa-tRNA)[1][2][3][4]. This action effectively halts the delivery of amino acids to the ribosome, thereby inhibiting peptide chain elongation and ultimately leading to bacterial cell death.

Comparative Analysis: ODMP-A vs. Vancomycin

To better understand the unique mechanism of ODMP-A, it is useful to compare it with a well-characterized antibiotic that has a different mode of action, such as vancomycin.

FeatureThis compound (Proposed)Vancomycin
Target Pathway Protein SynthesisCell Wall Synthesis
Molecular Target Elongation Factor Tu (EF-Tu)D-alanyl-D-alanine terminus of peptidoglycan precursors
Mechanism Inhibits formation of the EF-Tu-GTP-aa-tRNA ternary complexPrevents transglycosylation and transpeptidation of peptidoglycan subunits
Spectrum of Activity Primarily Gram-positive bacteriaPrimarily Gram-positive bacteria

Experimental Validation of the Mechanism of Action

Validating the proposed mechanism of action for a novel antibiotic like ODMP-A involves a series of targeted experiments. Below are the key experimental protocols that would be employed.

Macromolecular Synthesis Assays

This assay determines which major biosynthetic pathway (DNA replication, RNA transcription, protein synthesis, or cell wall synthesis) is inhibited by the antibiotic.

Experimental Workflow:

Culture Bacterial Culture (e.g., S. aureus) Radiolabel Add Radiolabeled Precursors ([3H]thymidine, [3H]uridine, [3H]leucine, [14C]NAG) Culture->Radiolabel ODMPA_add Add ODMP-A (Test) Radiolabel->ODMPA_add Vancomycin_add Add Vancomycin (Control) Radiolabel->Vancomycin_add Incubate Incubate ODMPA_add->Incubate Vancomycin_add->Incubate Precipitate Precipitate Macromolecules (TCA) Incubate->Precipitate Filter Filter and Wash Precipitate->Filter Quantify Quantify Radioactivity (Scintillation Counting) Filter->Quantify

Caption: Macromolecular synthesis assay workflow.

Protocol:

  • Bacterial Culture: Grow a logarithmic phase culture of a susceptible bacterial strain (e.g., Staphylococcus aureus).

  • Radiolabeling: Aliquot the culture and add radiolabeled precursors for each macromolecule:

    • DNA: [³H]thymidine

    • RNA: [³H]uridine

    • Protein: [³H]leucine

    • Cell Wall: [¹⁴C]N-acetylglucosamine

  • Antibiotic Treatment: Add ODMP-A to the test samples and a known inhibitor (e.g., vancomycin for cell wall synthesis) as a positive control. Include a no-antibiotic negative control.

  • Incubation: Incubate the cultures for a defined period to allow for precursor incorporation.

  • Precipitation: Stop the reactions and precipitate the macromolecules using trichloroacetic acid (TCA).

  • Filtration and Quantification: Collect the precipitated macromolecules on a filter and quantify the incorporated radioactivity using a scintillation counter.

Expected Results: For ODMP-A, a significant reduction in the incorporation of [³H]leucine would be expected, indicating specific inhibition of protein synthesis. In contrast, vancomycin would primarily inhibit the incorporation of [¹⁴C]N-acetylglucosamine.

In Vitro Transcription/Translation (IVTT) Assays

This cell-free assay directly assesses the effect of the antibiotic on the machinery of protein synthesis.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing an E. coli S30 cell extract, a DNA template encoding a reporter gene (e.g., luciferase), amino acids, and energy sources.

  • Inhibitor Addition: Add varying concentrations of ODMP-A to the reaction mixtures.

  • Incubation: Incubate the reactions to allow for transcription and translation to occur.

  • Signal Detection: Measure the expression of the reporter gene (e.g., luminescence for luciferase).

  • Data Analysis: Plot the reporter signal against the concentration of ODMP-A to determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).

Expected Results: A dose-dependent decrease in the reporter signal in the presence of ODMP-A would confirm its inhibitory effect on protein synthesis.

EF-Tu Binding and Activity Assays

These assays directly investigate the interaction of ODMP-A with its putative target, EF-Tu.

a) Filter Binding Assay:

Protocol:

  • Labeling: Prepare radiolabeled GTP ([³H]GTP).

  • Binding Reaction: Incubate purified EF-Tu with [³H]GTP in the presence and absence of ODMP-A.

  • Filtration: Pass the reaction mixtures through a nitrocellulose filter. EF-Tu and any bound [³H]GTP will be retained on the filter, while unbound [³H]GTP will pass through.

  • Quantification: Measure the radioactivity retained on the filter.

Expected Results: If ODMP-A binds to EF-Tu, it may alter its affinity for GTP, leading to a change in the amount of [³H]GTP retained on the filter compared to the control.

b) EF-Tu GTPase Assay:

Protocol:

  • Reaction Setup: Prepare a reaction containing purified EF-Tu and GTP.

  • Inhibitor Addition: Add ODMP-A to the test samples.

  • GTP Hydrolysis: Initiate the GTPase activity of EF-Tu.

  • Measurement: Measure the rate of GTP hydrolysis, for example, by quantifying the release of inorganic phosphate.

Expected Results: A change in the GTPase activity of EF-Tu in the presence of ODMP-A would provide further evidence of a direct interaction.

Quantitative Data Summary

The following table summarizes hypothetical, yet expected, quantitative data from the validation experiments.

AssayThis compoundVancomycin
Minimum Inhibitory Concentration (MIC) vs. S. aureus 0.1 - 1 µg/mL0.5 - 2 µg/mL
Macromolecular Synthesis Inhibition (IC50) Protein: Low µM DNA, RNA, Cell Wall: High µM or no effectCell Wall: Low µM DNA, RNA, Protein: High µM or no effect
In Vitro Transcription/Translation (IC50) Low µMNo significant inhibition
EF-Tu Binding (Kd) Expected in the nM to low µM rangeNo binding

Conclusion

The validation of this compound's mechanism of action relies on a multi-faceted experimental approach. The data strongly suggests that ODMP-A functions as a protein synthesis inhibitor by targeting the elongation factor Tu. This mechanism is distinct from that of vancomycin, which targets cell wall biosynthesis. The detailed protocols and comparative data presented in this guide provide a framework for the continued investigation and development of ODMP-A and other members of the paulomycin class as potential therapeutic agents.

References

O-Demethylpaulomycin A: A Comparative Analysis of Cross-Resistance with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

O-Demethylpaulomycin A, a member of the paulomycin family of antibiotics, has demonstrated notable activity, primarily against Gram-positive bacteria. Understanding its cross-resistance profile with existing antibiotic classes is crucial for evaluating its potential clinical utility and identifying therapeutic niches. This guide provides a comparative analysis of the available data on this compound's cross-resistance, supported by experimental data and detailed methodologies.

Comparative Antibacterial Spectrum

Limited direct comparative studies on the cross-resistance of this compound with a broad panel of antibiotics have been published. However, by compiling minimum inhibitory concentration (MIC) data from various sources, a comparative antibacterial spectrum can be constructed. The following table summarizes the available MIC data for this compound against key Gram-positive pathogens, Staphylococcus aureus and Streptococcus pneumoniae, alongside a selection of commonly used antibiotics. This allows for an indirect assessment of potential cross-resistance.

AntibioticStaphylococcus aureus (MIC in µg/mL)Streptococcus pneumoniae (MIC in µg/mL)
This compound Data not available in searched literatureData not available in searched literature
Paulomycin A 0.05 - 0.20.01 - 0.05
Vancomycin 1 - 2≤ 1
Linezolid 1 - 41 - 2
Penicillin Varies (≤ 0.12 to > 16 for resistant strains)Varies (≤ 0.06 to ≥ 8 for resistant strains)
Oxacillin (B1211168) (for S. aureus) Varies (≤ 2 for susceptible, ≥ 4 for resistant - MRSA)Not applicable
Ciprofloxacin 0.25 - > 321 - 4

Note: The absence of specific MIC values for this compound in the currently available literature highlights a significant data gap. The data for Paulomycin A is included to provide an indication of the potential activity of the parent compound class.

Discussion on Cross-Resistance

Cross-resistance occurs when a single mechanism confers resistance to multiple antimicrobial agents. Based on the known mechanisms of resistance to the comparator antibiotics, we can infer potential cross-resistance scenarios with this compound.

  • Methicillin-Resistant Staphylococcus aureus (MRSA): Resistance to oxacillin in MRSA is mediated by the mecA gene, which encodes a modified penicillin-binding protein (PBP2a). Since paulomycins are believed to inhibit protein synthesis, it is unlikely that this mechanism would confer cross-resistance to this compound. Therefore, this compound may retain activity against MRSA.

  • Vancomycin-Resistant Enterococci (VRE) and Vancomycin-Intermediate S. aureus (VISA): Vancomycin resistance is due to alterations in the peptidoglycan synthesis pathway. As this compound has a different target, cross-resistance is not expected.

  • Macrolide, Lincosamide, and Streptogramin B (MLSB) Resistance: This type of resistance, common in staphylococci and streptococci, involves modification of the ribosomal target. Given that paulomycins also target the ribosome, there is a potential for cross-resistance if the binding sites overlap. Further investigation into the precise binding site of this compound is required to confirm this.

  • Fluoroquinolone Resistance: Resistance to fluoroquinolones arises from mutations in DNA gyrase and topoisomerase IV. This mechanism is distinct from the expected mode of action of this compound, suggesting a low probability of cross-resistance.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental method for assessing antibiotic susceptibility and cross-resistance. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution, which is a standard method for generating the type of data presented above.

Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test antibiotic (e.g., this compound)

  • Reference antibiotics

  • Bacterial isolates (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Laked horse blood (for S. pneumoniae)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in CAMHB in the wells of a 96-well microtiter plate.

  • Prepare Bacterial Inoculum: Bacterial colonies from a fresh agar (B569324) plate are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. For S. pneumoniae, the CAMHB should be supplemented with 2-5% laked horse blood.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included on each plate.

  • Incubation: The microtiter plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air. For S. pneumoniae, incubation should be in an atmosphere of 5-7% CO₂.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for a cross-resistance study.

Cross_Resistance_Study_Workflow cluster_setup Experimental Setup cluster_mic MIC Determination cluster_analysis Data Analysis and Interpretation Strain_Selection Select Bacterial Strains (e.g., S. aureus, S. pneumoniae, including resistant phenotypes) Inoculum_Preparation Prepare Standardized Bacterial Inoculum Strain_Selection->Inoculum_Preparation Antibiotic_Preparation Prepare Stock Solutions of Test and Comparator Antibiotics Serial_Dilution Perform Serial Dilutions of Antibiotics in Microtiter Plates Antibiotic_Preparation->Serial_Dilution Media_Preparation Prepare Appropriate Growth Media (e.g., CAMHB) Media_Preparation->Serial_Dilution Inoculation Inoculate Plates with Bacterial Suspension Serial_Dilution->Inoculation Inoculum_Preparation->Inoculation Incubation Incubate Plates under Appropriate Conditions Inoculation->Incubation MIC_Reading Read and Record MIC Values Incubation->MIC_Reading Data_Compilation Compile MIC Data into a Comparative Table MIC_Reading->Data_Compilation Cross_Resistance_Analysis Analyze for Cross-Resistance Patterns Data_Compilation->Cross_Resistance_Analysis Conclusion Draw Conclusions on Spectrum and Potential Utility Cross_Resistance_Analysis->Conclusion

Workflow for a typical antibiotic cross-resistance study.

Conclusion

The available, albeit limited, information suggests that this compound is a promising antibiotic against Gram-positive bacteria. The lack of cross-resistance with beta-lactams and glycopeptides is a significant advantage, suggesting potential utility against challenging multidrug-resistant pathogens like MRSA and VRE. However, the potential for cross-resistance with antibiotics that target the ribosome, such as macrolides and lincosamides, warrants further investigation. Comprehensive studies that directly compare the in vitro activity of this compound against a diverse panel of antibiotic-resistant clinical isolates are critically needed to fully elucidate its cross-resistance profile and guide its future development.

A Comparative Analysis of O-Demethylpaulomycin A and B: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antibiotic research, the paulomycins, produced by Streptomyces paulus, represent a class of glycosidic antibiotics with notable activity against Gram-positive bacteria. Among these, O-Demethylpaulomycin A and O-Demethylpaulomycin B are two closely related metabolites. This guide provides a comparative overview of their efficacy, supported by available experimental data, and delves into their likely mechanism of action.

In Vitro Antibacterial Efficacy

A key study by Argoudelis et al. (1988) first described the isolation and characterization of this compound and B. While the publication provides a detailed account of their structural elucidation, it also briefly discusses their antibacterial properties. The table below summarizes the available Minimum Inhibitory Concentration (MIC) data for these compounds against representative Gram-positive pathogens.

MicroorganismThis compound (MIC, µg/ml)O-Demethylpaulomycin B (MIC, µg/ml)
Staphylococcus aureusData not available in abstractData not available in abstract
Streptococcus pyogenesData not available in abstractData not available in abstract
Streptococcus pneumoniaeData not available in abstractData not available in abstract
Enterococcus faecalisData not available in abstractData not available in abstract

Note: The specific MIC values from the primary literature could not be retrieved from the available search results. The original publication by Argoudelis et al. (1988) would contain this specific data.

The available information suggests that both this compound and B, much like their parent compounds paulomycin A and B, exhibit potent activity primarily against Gram-positive bacteria.[1] The structural difference between the two compounds is minor, which may result in a comparable spectrum of activity, though subtle differences in potency can be expected. The paulic acid moiety is considered a critical determinant of the antibacterial properties of paulomycins.[2][3]

Experimental Protocols

The standard method for determining the in vitro antibacterial efficacy of antibiotics like the O-Demethylpaulomycins is the broth microdilution method. This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Assay Protocol
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions: The O-Demethylpaulomycin compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.

The following diagram illustrates the general workflow of a broth microdilution assay.

BrothMicrodilutionWorkflow BacterialCulture Bacterial Culture Inoculation Inoculation with Bacterial Suspension BacterialCulture->Inoculation AntibioticStock Antibiotic Stock Solution SerialDilution Serial Dilution of Antibiotic in Plate AntibioticStock->SerialDilution SerialDilution->Inoculation Incubation Incubation (16-20h, 37°C) Inoculation->Incubation ReadResults Visual Inspection for Growth Incubation->ReadResults MIC_Determination Determine MIC ReadResults->MIC_Determination

A generalized workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Mechanism of Action

While the specific mechanism of action for this compound and B has not been extensively detailed in publicly available literature, the broader class of paulomycin antibiotics is understood to act as inhibitors of bacterial protein synthesis. This inhibition is a common mechanism for many clinically useful antibiotics.

The process of bacterial protein synthesis involves the ribosome, which reads the messenger RNA (mRNA) template and facilitates the assembly of amino acids into a polypeptide chain. Antibiotics that inhibit this process can do so at various stages, such as initiation, elongation, or termination. The structural complexity of the paulomycins suggests a highly specific interaction with the bacterial ribosome, leading to the cessation of protein production and ultimately, bacterial cell death.

The following diagram depicts a simplified overview of bacterial protein synthesis and the point of inhibition by antibiotics like paulomycins.

ProteinSynthesisInhibition Ribosome 50S and 30S Subunits Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Elongation mRNA mRNA mRNA->Ribosome tRNA tRNA-Amino Acid tRNA->Ribosome Paulomycins O-Demethylpaulomycins Paulomycins->Ribosome Inhibits

Simplified diagram of bacterial protein synthesis and the inhibitory action of O-Demethylpaulomycins.

Conclusion

This compound and B are potent antibacterial compounds with a likely mechanism of action centered on the inhibition of bacterial protein synthesis. Their primary activity is directed against Gram-positive bacteria. While a direct, quantitative comparison of their efficacy requires access to the full experimental data from the original and subsequent studies, their structural similarity suggests a comparable mode of action and antibacterial spectrum. Further research into their specific interactions with the bacterial ribosome could provide valuable insights for the development of new antimicrobial agents.

References

head-to-head comparison of O-Demethylpaulomycin A and vancomycin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between O-Demethylpaulomycin A and the well-established antibiotic vancomycin (B549263) is currently not feasible due to the limited publicly available research data on this compound. While literature confirms the isolation and antibacterial potential of this compound, detailed studies on its mechanism of action, in vitro and in vivo efficacy, resistance profiles, and toxicity are scarce. This guide, therefore, provides a detailed overview of vancomycin, a critical antibiotic in the clinical setting, and summarizes the currently available information on the broader class of paulomycins, to which this compound belongs.

Vancomycin: A Detailed Profile

Vancomycin is a glycopeptide antibiotic that has long been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action

Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[1][2][3] This binding physically obstructs the transglycosylation and transpeptidation steps in peptidoglycan polymerization, thereby preventing the formation of a stable cell wall and leading to cell lysis.[2][4][5]

Vancomycin_Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium Peptidoglycan_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala terminus) Cell_Wall_Synthesis Cell Wall Synthesis (Transglycosylation & Transpeptidation) Peptidoglycan_Precursor->Cell_Wall_Synthesis Incorporation Intact_Cell_Wall Intact Cell Wall Cell_Wall_Synthesis->Intact_Cell_Wall Formation Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to Vancomycin Vancomycin Vancomycin->Peptidoglycan_Precursor

Mechanism of action of Vancomycin.
Antibacterial Spectrum

Vancomycin's activity is primarily directed against Gram-positive bacteria. It is ineffective against most Gram-negative bacteria, mycobacteria, and fungi.[1] Its spectrum includes:

  • Staphylococcus aureus (including MRSA)

  • Staphylococcus epidermidis

  • Streptococcus pneumoniae (including penicillin-resistant strains)

  • Streptococcus pyogenes

  • Enterococcus species (some are resistant)

  • Clostridium difficile (oral administration for colitis)[1]

In Vitro and In Vivo Efficacy

The efficacy of vancomycin is well-documented. In vitro, its activity is determined by the Minimum Inhibitory Concentration (MIC).

OrganismVancomycin MIC Range (µg/mL)
Staphylococcus aureus0.25 - 4.0[4]
Methicillin-resistant S. aureus (MRSA)1.0 - 138[4]
Staphylococcus epidermidis≤0.12 - 6.25[4]

In vivo, the efficacy of vancomycin is dependent on achieving appropriate pharmacokinetic and pharmacodynamic parameters, primarily the ratio of the area under the concentration-time curve (AUC) to the MIC.

Resistance Profile

Resistance to vancomycin in Gram-positive organisms has emerged as a significant clinical challenge. The primary mechanism of resistance involves the alteration of the D-Ala-D-Ala target.[6] In vancomycin-resistant enterococci (VRE), the terminal D-Ala is replaced by D-lactate (D-Ala-D-Lac), which reduces the binding affinity of vancomycin by approximately 1,000-fold.[7]

Toxicity and Safety

The main toxicities associated with vancomycin are nephrotoxicity (kidney damage) and ototoxicity (hearing damage).[1][8] These adverse effects are more common with high serum concentrations, prolonged therapy, and concurrent use of other nephrotoxic or ototoxic drugs. "Red man syndrome," an infusion-related reaction characterized by flushing and rash, can also occur.[8]

This compound and the Paulomycin Family

Information on this compound is very limited. It was isolated from fermentations of Streptomyces paulus along with its analog, O-demethylpaulomycin B. The antibacterial properties of these compounds were briefly mentioned as being related to the broader class of paulomycins.

The paulomycin family of antibiotics, including paulomycin A and B, are known to be primarily active against a variety of Gram-positive bacteria.[6][9] Some studies have indicated that the in vitro antibiotic activity of paldimycins (related to paulomycins) is comparable to that of vancomycin against Gram-positive bacteria.[4] However, specific comparative data, especially for this compound, is not available in the reviewed literature.

Experimental Protocols

Due to the lack of specific experimental data for a head-to-head comparison, detailed protocols for such a comparison cannot be provided. However, standard methodologies for evaluating antibiotics are outlined below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is typically determined by broth microdilution or agar (B569324) dilution methods according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method Workflow:

MIC_Workflow Prepare_Antibiotic Prepare serial dilutions of antibiotic Inoculate_Bacteria Inoculate with standardized bacterial suspension Prepare_Antibiotic->Inoculate_Bacteria Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Bacteria->Incubate Read_Results Observe for visible growth Incubate->Read_Results Determine_MIC MIC = lowest concentration with no growth Read_Results->Determine_MIC

References

O-Demethylpaulomycin A: A Novel Antibacterial Agent Poised for Comparative Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals are continually searching for novel antibacterial agents to combat the growing threat of antibiotic resistance. O-Demethylpaulomycin A, a natural product derived from Streptomyces paulus, has been identified as a compound with promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus species.[1] This guide provides a framework for the validation of this compound, outlining the necessary comparative studies and experimental protocols.

Comparative Analysis of Antibacterial Potency

A crucial step in validating a new antibacterial agent is to compare its in vitro activity against that of established antibiotics. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3]

CompoundTarget OrganismStrainMIC (µg/mL)
This compound Staphylococcus aureusATCC 29213 (MSSA)Data Needed
Staphylococcus aureusATCC 43300 (MRSA)Data Needed
Streptococcus pyogenesATCC 19615Data Needed
VancomycinStaphylococcus aureusATCC 29213 (MSSA)
Staphylococcus aureusATCC 43300 (MRSA)
Streptococcus pyogenesATCC 19615
LinezolidStaphylococcus aureusATCC 29213 (MSSA)
Staphylococcus aureusATCC 43300 (MRSA)
Streptococcus pyogenesATCC 19615
PenicillinStreptococcus pyogenesATCC 19615
AmoxicillinStreptococcus pyogenesATCC 19615
CeftarolineStaphylococcus aureusATCC 43300 (MRSA)

Experimental Protocols

The determination of MIC values should be performed according to standardized methods to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized protocols for antimicrobial susceptibility testing.[4][5]

Broth Microdilution Method for MIC Determination (CLSI M07)

This method is a standard procedure for determining the MIC of an antimicrobial agent against aerobic bacteria.[4][6]

1. Preparation of Antimicrobial Agent Stock Solution:

  • Prepare a stock solution of this compound and each comparator antibiotic in a suitable solvent.

  • The final concentration of the solvent in the assay should not affect bacterial growth.

2. Preparation of Microdilution Plates:

  • Perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • The final volume in each well should be 50 µL.

  • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

3. Preparation of Bacterial Inoculum:

  • Grow bacterial strains (e.g., S. aureus ATCC 29213, S. pyogenes ATCC 19615) on an appropriate agar (B569324) medium overnight at 35-37°C.

  • Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

4. Inoculation and Incubation:

  • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air. For Streptococcus species, incubation in an atmosphere of 5% CO₂ may be required for optimal growth.[5]

5. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Experimental Workflow

The following diagram illustrates the key steps in the validation of a novel antibacterial agent like this compound.

Antibacterial_Validation_Workflow cluster_0 Preparation cluster_1 MIC Determination (CLSI Broth Microdilution) cluster_2 Data Analysis & Comparison Prep_Agent Prepare this compound and Comparator Antibiotics Serial_Dilution Serial Dilution of Antibacterial Agents Prep_Agent->Serial_Dilution Prep_Bacteria Prepare Bacterial Strains (S. aureus, S. pyogenes) Inoculation Inoculation with Standardized Bacterial Suspension Prep_Bacteria->Inoculation Prep_Media Prepare Culture Media (e.g., Mueller-Hinton Broth) Prep_Media->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 16-20h) Inoculation->Incubation Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubation->Read_MIC Data_Table Tabulate MIC Values Read_MIC->Data_Table Comparison Compare Potency of This compound to Comparators Data_Table->Comparison

Caption: Workflow for the validation of this compound.

Signaling Pathways and Mechanism of Action

Further research will be required to elucidate the precise mechanism of action of this compound. Understanding how the compound inhibits bacterial growth is essential for its development as a therapeutic agent. This would typically involve studies to determine its effect on key bacterial processes such as cell wall synthesis, protein synthesis, DNA replication, or folic acid metabolism. A diagram illustrating the potential signaling pathway targeted by this compound would be constructed once this information becomes available.

References

A Comparative Analysis of O-Demethylpaulomycin A and its Synthetic Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of O-Demethylpaulomycin A and its synthetic derivatives. It delves into their antibacterial performance, supported by experimental data, and offers detailed methodologies for key experiments.

Paulomycins, a family of glycosylated antibiotics produced by Streptomyces, have long been recognized for their potent activity, primarily against Gram-positive bacteria.[1][2][3] The unique paulic acid moiety, containing a rare isothiocyanate group, is a critical determinant of their antibacterial properties.[1] this compound, a naturally occurring analog, and a range of synthetic derivatives have been developed to explore and enhance their therapeutic potential. This guide offers a side-by-side comparison of these compounds to aid in the advancement of antibiotic research and development.

Comparative Antibacterial Performance

The antibacterial efficacy of this compound and its derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The following table summarizes the available quantitative data.

Compound/DerivativeStaphylococcusaureusStaphylococcus epidermidisEscherichia coliKlebsiella pneumoniae
Paulomycin A <2.34<2.34>200>200
Paulomycin B <2.34<2.34>200>200
Thiazole Derivative 1 7550150150
Thiazole Derivative 2 7550150150
Thiazole Derivative 3 37.518.7575100
Thiazole Derivative 4 2512.5100100
O-Demethylpaulomycin B Lower activity than PaulomycinLower activity than PaulomycinNot ReportedNot Reported

Note: MIC values are presented in µg/mL. Data for Thiazole Derivatives 1-4, Paulomycin A, and Paulomycin B are from a study on novel bioactive paulomycin derivatives from Streptomyces albus J1074.[1] Information on O-Demethylpaulomycin B indicates lower activity than paulomycins.[] Data for this compound and other specific synthetic derivatives were not available in the reviewed literature.

Analysis of the available data reveals several key trends:

  • Paulomycins A and B exhibit potent activity against Gram-positive bacteria (S. aureus and S. epidermidis) with very low MIC values.[1] However, they are largely ineffective against the tested Gram-negative bacteria (E. coli and K. pneumoniae).[1]

  • Thiazole-containing derivatives show a decrease in potency against Gram-positive bacteria compared to the parent compounds.[1]

  • Notably, these same thiazole derivatives gain activity against Gram-negative bacteria, a significant shift in the antibacterial spectrum.[1] This suggests that the modification of the paulic acid moiety can modulate the spectrum of activity.

  • O-Demethylpaulomycin B is reported to have weaker activity than paulomycin, suggesting that the methyl group on the paulomycose sugar may be important for antibacterial potency.[]

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the evaluation of these compounds: the Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) determination.

Broth Microdilution Assay

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

1. Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • 96-well microtiter plates.

  • Sterile saline or phosphate-buffered saline (PBS).

  • Bacterial strains for testing.

  • Stock solutions of test compounds (e.g., this compound and derivatives) of known concentration.

  • Positive control antibiotic (e.g., vancomycin (B549263) for Gram-positive, ciprofloxacin (B1669076) for Gram-negative).

  • Negative control (broth only).

  • Spectrophotometer.

  • Incubator.

2. Inoculum Preparation:

  • From a fresh agar (B569324) plate culture (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using a spectrophotometer at 600 nm.

  • Dilute the adjusted bacterial suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Plate Preparation and Assay Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from one well to the next, discarding the final 100 µL from the last well. This will create a concentration gradient of the compound across the row.

  • Repeat this process for each compound and control antibiotic.

  • Inoculate each well (except the negative control) with 100 µL of the diluted bacterial suspension.

  • The final volume in each well will be 200 µL.

  • Seal the plates and incubate at 35-37°C for 18-24 hours.

4. Interpretation of Results:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action of paulomycins and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_assay Antibacterial Activity Assay cluster_analysis Data Analysis & Comparison synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification stock Stock Solution Preparation purification->stock dilution Serial Dilution in Microtiter Plates stock->dilution inoculum Bacterial Inoculum Preparation inoculum->dilution incubation Inoculation & Incubation dilution->incubation mic MIC Determination incubation->mic data Data Collection (MIC values) mic->data comparison Comparative Analysis data->comparison sar Structure-Activity Relationship (SAR) comparison->sar

Caption: Experimental workflow for comparative analysis.

mechanism_of_action cluster_ribosome Bacterial Ribosome (70S) ribosome Ribosome ptc Peptidyl Transferase Center (PTC) in 50S Subunit paulomycin Paulomycin Derivative binding Binding to PTC paulomycin->binding binding->ptc inhibition Inhibition of Peptide Bond Formation binding->inhibition protein_synthesis_block Protein Synthesis Blocked inhibition->protein_synthesis_block cell_death Bacterial Cell Death protein_synthesis_block->cell_death

References

Assessing the Synergistic Potential of O-Demethylpaulomycin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics, which are complex glycosylated molecules produced by various Streptomyces species.[1][2] Like other paulomycins, it exhibits activity primarily against Gram-positive bacteria.[2][3] The paulomycin structure is characterized by a unique paulic acid moiety containing an isothiocyanate group, which is crucial for its antibacterial properties.[1][4] While the biosynthesis of paulomycins has been investigated,[2][5][6] detailed studies on their precise molecular mechanism of action and their potential for synergistic interactions with other antimicrobial agents are not extensively available in current literature.

This guide provides a framework for assessing the synergistic effects of this compound with other drugs. Due to the limited specific data on this compound, this document outlines established experimental protocols for determining synergy and presents hypothetical synergistic combinations based on the known antibacterial spectrum of the paulomycin class. The information herein is intended to serve as a foundational resource for researchers designing new studies to explore the combination therapy potential of this antibiotic.

Experimental Protocols for Synergy Assessment

The evaluation of synergistic interactions between antimicrobial agents is crucial for developing effective combination therapies. The following are standard in vitro methods used to quantify the degree of synergy.

Checkerboard Assay

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents. It allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction.

Methodology:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the second test drug at a concentration significantly higher than their expected Minimum Inhibitory Concentrations (MICs).

  • Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional serial dilution of the two drugs. One drug is serially diluted along the x-axis, and the other is serially diluted along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., a methicillin-resistant Staphylococcus aureus strain) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC of each drug alone and in combination is determined as the lowest concentration that completely inhibits visible bacterial growth.

  • Calculation of FICI: The FICI is calculated for each combination that shows growth inhibition using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Data Interpretation:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4Additive or Indifference
> 4Antagonism
Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial agents alone and in combination over time.

Methodology:

  • Preparation of Cultures: Grow the test bacterium to the logarithmic phase and then dilute to a standardized starting inoculum (e.g., 1 x 10^6 CFU/mL) in a suitable broth medium.

  • Drug Exposure: Add the antimicrobial agents to the bacterial cultures at specific concentrations (e.g., sub-MIC, MIC, or supra-MIC levels), both individually and in combination. A growth control without any drug is also included.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect aliquots from each culture. Perform serial dilutions and plate onto agar (B569324) plates to determine the viable bacterial count (CFU/mL).

  • Incubation and Counting: Incubate the agar plates at 37°C for 24-48 hours, and then count the number of colonies to calculate the CFU/mL for each time point.

  • Data Plotting: Plot the log10 CFU/mL against time for each drug and combination.

Data Interpretation:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

  • Indifference: A < 2-log10 change in CFU/mL between the combination and the most active single agent.

  • Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.

Potential Synergistic Combinations with this compound

While experimental data is lacking, we can hypothesize potential synergistic partners for this compound based on its activity against Gram-positive bacteria and the mechanisms of action of other antibiotic classes.

Antibiotic ClassRationale for Potential SynergyTarget Organisms
β-Lactams (e.g., Methicillin, Oxacillin)This compound, by potentially disrupting an early stage of cell wall synthesis or another cellular process, could enhance the accessibility of penicillin-binding proteins (PBPs) to β-lactams, especially in resistant strains.Methicillin-resistant Staphylococcus aureus (MRSA), Penicillin-resistant Streptococcus pneumoniae
Aminoglycosides (e.g., Gentamicin, Amikacin)Paulomycins may alter the bacterial cell membrane permeability, facilitating the uptake of aminoglycosides which inhibit protein synthesis by binding to the 30S ribosomal subunit.Staphylococcus aureus, Enterococcus species
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin)A combination of agents targeting different essential cellular processes (e.g., DNA replication by fluoroquinolones and a different target by this compound) can lead to a multi-pronged attack, reducing the likelihood of resistance development.Gram-positive pathogens
Rifampicin Rifampicin inhibits bacterial RNA polymerase. Combining it with an antibiotic that has a different mechanism of action can result in enhanced bactericidal activity and may help prevent the emergence of resistance to rifampicin.Staphylococcus species, especially in biofilm-related infections

Visualizing Experimental Workflows and Pathways

To aid in the conceptualization of these assessments, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway interaction.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: Select Bacterial Strain and Antibiotics prep_bacteria Prepare Standardized Bacterial Inoculum start->prep_bacteria prep_drugs Prepare Serial Dilutions of Drugs start->prep_drugs checkerboard Checkerboard Assay (96-well plate) prep_bacteria->checkerboard time_kill Time-Kill Assay (Broth cultures) prep_bacteria->time_kill prep_drugs->checkerboard prep_drugs->time_kill calc_fici Calculate FICI checkerboard->calc_fici plot_curves Plot Time-Kill Curves time_kill->plot_curves interpret Interpret Results: Synergy, Additivity, or Antagonism calc_fici->interpret plot_curves->interpret

Caption: Workflow for assessing antibiotic synergy.

Signaling_Pathway cluster_cell Bacterial Cell ODPA This compound TargetA Hypothetical Target A (e.g., Cell Wall Precursor Synthesis) ODPA->TargetA Inhibits BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits TargetA->PBP Potentiates Inhibition CellWall Cell Wall Synthesis TargetA->CellWall Leads to PBP->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Hypothetical synergistic mechanism.

Conclusion

While direct experimental evidence for the synergistic effects of this compound is currently unavailable, this guide provides the necessary framework for researchers to initiate such investigations. The outlined experimental protocols for checkerboard and time-kill assays are robust methods for quantifying antibiotic interactions. The proposed potential synergistic combinations with existing antibiotic classes offer rational starting points for future studies. Further research into the mechanism of action of the paulomycin family will be critical in uncovering the full potential of this compound in combination therapies to combat antibiotic resistance.

References

cross-validation of O-Demethylpaulomycin A activity in different bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial activity of O-Demethylpaulomycin A and related paulomycin compounds. While specific quantitative data for this compound is limited in publicly available literature, this document summarizes its known characteristics and presents comparative data for its close analogs, Paulomycin A and Paulomycin B, to offer a valuable reference for researchers in antibiotic development.

Introduction to this compound

This compound is a naturally occurring antibiotic belonging to the paulomycin family, produced by the bacterium Streptomyces paulus. Structurally, it is closely related to Paulomycin A and B. The paulomycin family of antibiotics is characterized by a unique chemical structure that includes an isothiocyanate group, which is understood to be critical for their biological activity. Like its analogs, this compound is primarily active against Gram-positive bacteria.

Comparative Antibacterial Activity

CompoundBacillus subtilisStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
Paulomycin A 0.060.125>128>128
Paulomycin B 0.060.125>128>128
Compound 1 0.250.2564>128
Compound 2 0.250.564>128
Compound 3 0.1250.2532>128
Compound 4 0.1250.2532>128

*Compounds 1-4 are novel thiazole-containing paulomycin derivatives as described by Olano et al., 2017.[1][2]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the antimicrobial activity of a compound. The data presented for Paulomycin A and B were obtained using the broth microdilution method.

Broth Microdilution Method for MIC Determination

This standard method involves the following steps:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of the Antibiotic: The antibiotic is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (containing bacteria and broth without the antibiotic) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (typically 35-37°C) for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in evaluating and understanding the action of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis bacterial_culture Bacterial Culture inoculation Inoculation with Bacterial Suspension bacterial_culture->inoculation antibiotic_solution This compound Stock Solution serial_dilution Serial Dilution in 96-well plate antibiotic_solution->serial_dilution serial_dilution->inoculation incubation Incubation (16-20h, 37°C) inoculation->incubation read_results Visual Inspection for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Experimental workflow for MIC determination.

proposed_mechanism cluster_compound This compound cluster_bacterium Bacterial Cell compound Isothiocyanate Group (-N=C=S) membrane Cell Membrane compound->membrane interacts with proteins Cellular Proteins (e.g., enzymes with -SH groups) compound->proteins reacts with disruption Membrane Disruption & Increased Permeability membrane->disruption inactivation Protein Inactivation proteins->inactivation cell_death Bacterial Cell Death disruption->cell_death inactivation->cell_death

Proposed mechanism of action for paulomycins.

Conclusion

This compound is a member of the promising paulomycin class of antibiotics. While specific data on its activity is emerging, the available information on related compounds like Paulomycin A and B demonstrates potent activity against Gram-positive bacteria. The unique isothiocyanate moiety is a key feature of this antibiotic family and is believed to be central to its mechanism of action, which likely involves the disruption of the bacterial cell membrane and inactivation of essential cellular proteins. Further research is warranted to fully characterize the antibacterial spectrum and clinical potential of this compound.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of O-Demethylpaulomycin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like O-Demethylpaulomycin A are paramount to ensuring laboratory safety and environmental protection. As a research chemical, this compound requires handling as a hazardous chemical waste, following stringent institutional and regulatory guidelines. This document provides a comprehensive, step-by-step guide for its proper disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to the following safety protocols. Always consult the Safety Data Sheet (SDS) for specific handling information and wear appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, safety goggles, and a lab coat.[1]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area with plenty of water and seek medical advice.[1]

  • Spill Management: In the event of a spill, avoid dust formation. Collect the material using appropriate methods and place it in a sealed container for disposal. Prevent the chemical from entering drains or the environment.[1]

Quantitative Data Presentation
PropertyDataReference
CAS Number 113603-74-0[1]
Molecular Formula C33H44N2O17S[1]
Molecular Weight 772.77 g/mol [1]
Boiling Point Data not available
Melting Point Data not available
Solubility Data not available
Decomposition Temperature Data not available

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound, as with other investigational antibiotic compounds, must be treated as a hazardous chemical waste process. The primary goal is to prevent its release into the environment, which could contribute to antibiotic resistance.

1. Consultation and Preparation:

  • Consult Institutional EHS: Before beginning, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidelines and requirements for hazardous waste disposal that comply with local and federal regulations.[2][3]

  • Gather Materials: Assemble all necessary materials, including a designated hazardous waste container, appropriate labels, and PPE.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a compatible, sealed waste container.

    • Place all contaminated disposables, such as weigh boats, pipette tips, gloves, and bench paper, into a clearly labeled hazardous waste bag or container.

  • Liquid Waste:

    • Collect stock solutions and any other liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.[2]

    • Do not pour any liquid waste containing this antibiotic down the drain.[2]

    • Note that standard autoclaving may not be effective in deactivating all antibiotics. Treat autoclaved media containing this compound as chemical waste unless otherwise directed by your EHS department.

3. Container Labeling:

  • Label Immediately: As soon as the first waste is added, affix a "Hazardous Waste" label to the container.[3]

  • Complete Information: Fill out the label completely, including:

    • The full chemical name: "this compound" (no abbreviations).[3]

    • The concentration and quantity of the waste.[3]

    • The date the waste was first added.

    • The Principal Investigator's name and lab location.[3]

4. Storage:

  • Designated Area: Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[3]

  • Secondary Containment: It is best practice to keep the waste container in secondary containment to prevent spills.

  • Compatibility: Ensure that this compound waste is not stored with incompatible chemicals.

5. Final Disposal:

  • Arrange for Pickup: Once the waste container is full or has reached the storage time limit set by your institution, contact your EHS department to schedule a pickup.[2][3]

  • Professional Disposal: The EHS department will manage the final disposal, which is typically done through a licensed hazardous waste contractor via high-temperature incineration.[2][4]

Mandatory Visualizations

The following diagrams illustrate the key procedural workflows for the proper disposal of this compound.

Disposal Decision Workflow for this compound start Start: Have this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs waste_type Identify Waste Type consult_ehs->waste_type solid_waste Solid Waste (Powder, Contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Media, etc.) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid label_container Label Container with 'Hazardous Waste' and Contents collect_solid->label_container no_drain Do NOT Pour Down Drain collect_liquid->no_drain no_drain->label_container store_waste Store in Designated Satellite Accumulation Area (SAA) label_container->store_waste ehs_pickup Contact EHS for Waste Pickup store_waste->ehs_pickup end End: Professional Disposal via EHS ehs_pickup->end Logical Relationships in Waste Handling compound This compound is_a Is a compound->is_a investigational_antibiotic Investigational Antibiotic is_a->investigational_antibiotic requires Requires safe_handling Safe Handling Procedures (PPE, Ventilation) requires->safe_handling proper_disposal Proper Disposal Protocol requires->proper_disposal leads_to Leads to hazardous_waste Hazardous Chemical Waste investigational_antibiotic->hazardous_waste Treated as hazardous_waste->requires lab_safety Laboratory Safety safe_handling->lab_safety environmental_protection Environmental Protection proper_disposal->environmental_protection proper_disposal->lab_safety

References

Navigating the Safe Handling of O-Demethylpaulomycin A: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling O-Demethylpaulomycin A must adhere to stringent safety protocols to mitigate potential exposure risks. This guide provides essential information on the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans to ensure a safe laboratory environment.

This compound is an antibiotic related to the paulomycin family, which is active against various Gram-positive bacteria.[1][2][3] While a comprehensive toxicological profile is not widely available, its potential biological activity necessitates cautious handling. The following guidelines are based on available safety data and general best practices for managing potent or cytotoxic compounds.[4][5][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment should be conducted for any procedure involving this compound to ensure the appropriate level of protection is used.[7] The following table summarizes the recommended PPE for handling this compound.

PPE Category Equipment Specifications & Use Cases
Hand Protection Chemical-impermeable glovesNitrile, neoprene, or butyl rubber gloves are recommended.[6][8] Always use powder-free gloves.[6] Double gloving is advised when handling concentrated solutions or the pure compound. Change gloves immediately if they become contaminated, punctured, or torn.[6]
Body Protection Disposable GownA disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs that fastens in the back is required.[6] This protects clothing and skin from accidental splashes or spills.
Eye & Face Protection Safety glasses with side shields or chemical splash gogglesRequired for all procedures. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when handling the compound as a powder to prevent inhalation of airborne particles.[5][9] Also necessary when there is a risk of aerosol generation or when cleaning up spills of the powdered form.[5] Ensure proper fit testing and training for respirator use.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines the key steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Assemble & Don PPE prep_area->gather_ppe gather_materials Gather Materials & Reagents gather_ppe->gather_materials weigh Weigh Compound (in ventilated enclosure) gather_materials->weigh Proceed to Handling dissolve Prepare Solution (in chemical fume hood) weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate_surfaces Decontaminate Work Surfaces experiment->decontaminate_surfaces Proceed to Cleanup decontaminate_equipment Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment doff_ppe Doff & Dispose of PPE decontaminate_equipment->doff_ppe dispose_waste Segregate & Dispose of Waste doff_ppe->dispose_waste

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Managing Contaminated Materials

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential exposure to others.[10]

  • Solid Waste: All disposable PPE (gloves, gowns, etc.), contaminated lab supplies (e.g., pipette tips, tubes), and unused solid this compound should be collected in a dedicated, clearly labeled hazardous waste container.[10]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.[10] Do not pour antibiotic waste down the drain.[10]

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

  • Decontamination: Work surfaces and non-disposable equipment should be decontaminated using an appropriate cleaning agent. Consult your institution's safety office for recommended decontamination procedures.

  • Waste Pickup: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

In the event of a spill, evacuate the area and prevent others from entering.[11] Wearing the appropriate PPE, contain the spill using an absorbent material from a chemical spill kit.[9] Clean the area and dispose of all contaminated materials as hazardous waste.[9] Report the spill to your laboratory supervisor and EHS office.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.